molecular formula C17H14O7 B1239494 Eupalitin CAS No. 29536-41-2

Eupalitin

Cat. No.: B1239494
CAS No.: 29536-41-2
M. Wt: 330.29 g/mol
InChI Key: KWMAWXWUGIEVDG-UHFFFAOYSA-N
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Description

Eupalitin has been reported in Artemisia annua, Aeonium glutinosum, and other organisms with data available.
from Microliabum polymnioides;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMAWXWUGIEVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183723
Record name Eupalitin
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29536-41-2
Record name Eupalitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29536-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupalitin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eupalitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPALITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5KF23690D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Eupalitin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key biological signaling pathways associated with the O-methylated flavonol, eupalitin, and its prominent glycoside, this compound-3-O-β-D-galactopyranoside. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound and its glycosidic forms are valued for their potential therapeutic activities. A thorough understanding of their physicochemical characteristics is fundamental for their isolation, characterization, and formulation. The quantitative data for this compound and its 3-O-β-D-galactopyranoside are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one[1]
Synonyms 3,5,4'-Trihydroxy-6,7-dimethoxyflavone, Betuletol[1][2]
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.29 g/mol [3]
Appearance Data not available
Melting Point Data not available
Solubility Soluble in solvents suitable for in vivo studies with co-solvents like DMSO, PEG300, and Tween 80.
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year.
Table 2: Physicochemical Properties of this compound-3-O-β-D-galactopyranoside
PropertyValueSource
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms Betuletrin, this compound 3-galactoside
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Appearance Yellow crystalline solid
Melting Point 276-278 °C
Solubility Soluble in methanol (B129727). Insoluble in organic solvents.
Purity ≥95.0% (HPLC)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the isolation and analysis of this compound and its glycosides.

Isolation of this compound-3-O-β-D-galactopyranoside from Boerhavia diffusa

This protocol is adapted from methods described for the extraction and purification of this compound-3-O-β-D-galactopyranoside from the leaves of Boerhavia diffusa.

2.1.1. Extraction

  • Plant Material Preparation: Shade-dry the leaves of Boerhavia diffusa and pulverize them into a coarse powder.

  • Soxhlet Extraction:

    • Place the powdered leaves (e.g., 1 kg) into a Soxhlet apparatus.

    • Extract with methanol for approximately 32 hours.

    • Alternatively, percolation with 80% aqueous methanol (4 x 4 L) for 64 hours can be employed.

  • Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure to obtain a dark green mass.

2.1.2. Fractionation and Purification

  • Trituration: Successively triturate the crude extract with hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar constituents.

  • Crystallization:

    • Dissolve the remaining residue in methanol.

    • Store the methanolic solution in a refrigerator overnight to facilitate crystallization.

    • Filter the solution to separate the solid precipitate.

    • Recrystallize the solid from hot methanol multiple times to yield pure this compound-3-O-β-D-galactopyranoside.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Flavonoid Analysis

This generalized protocol is suitable for the structural elucidation of flavonoids like this compound and its glycosides.

  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Data Acquisition:

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the basic carbon skeleton and proton environments.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These are crucial for assigning the positions of substituents and glycosidic linkages.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to elucidate the complete chemical structure.

2.2.2. Mass Spectrometry (MS) for Flavonoid Analysis

This protocol provides a general workflow for the analysis of flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Chromatography: Employ a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid) as solvent A and acetonitrile (B52724) with the same acid concentration as solvent B.

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for analyzing flavonoids without significant fragmentation of the molecular ion. Operate in both positive and negative ion modes to obtain comprehensive data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to deduce the elemental composition.

    • Analyze the fragmentation patterns obtained from tandem MS (MS/MS) experiments to identify the aglycone and sugar moieties and to determine the glycosylation position.

Signaling Pathways and Biological Activities

This compound and its glycosides have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. These activities are mediated through the modulation of specific intracellular signaling pathways.

Anticancer Activity of this compound

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Key signaling pathways implicated in these effects include the PI3K/Akt/mTOR and MAPK pathways.

anticancer_pathway cluster_this compound This compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes ERK->Proliferation Promotes

Caption: this compound's anticancer signaling pathways.

Anti-inflammatory Activity of this compound Analogue (Eupafolin)

Eupafolin, a close structural analogue of this compound, exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. This action is mediated through the suppression of the MAPK (JNK, ERK, p38) and NF-κB signaling pathways.

anti_inflammatory_pathway cluster_eupafolin Eupafolin cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammatory_mediators Inflammatory Mediators Eupafolin Eupafolin JNK JNK Eupafolin->JNK Inhibits ERK_p38 ERK / p38 Eupafolin->ERK_p38 Inhibits NFkB NF-κB Eupafolin->NFkB Inhibits JNK->NFkB Activates iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

Caption: Eupafolin's anti-inflammatory signaling pathways.

Immunomodulatory and Anti-inflammatory Activity of this compound-3-O-β-D-galactopyranoside

This compound-3-O-β-D-galactopyranoside has demonstrated immunomodulatory and anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, leading to a downregulation of pro-inflammatory cytokines like TNF-α.

immunomodulatory_pathway cluster_glycoside This compound-3-O-β-D-galactopyranoside cluster_signaling Signaling Pathways cluster_cytokine Pro-inflammatory Cytokine Glycoside Glycoside p38_MAPK p38 MAPK Glycoside->p38_MAPK Inhibits NFkB NF-κB Glycoside->NFkB Inhibits TNFa TNF-α p38_MAPK->TNFa Induces NFkB->TNFa Induces

Caption: this compound glycoside's immunomodulatory pathway.

This guide provides a foundational understanding of this compound and its primary glycoside. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action for the development of novel pharmaceuticals.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Eupalitin-3-O-β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Eupalitin-3-O-β-D-galactopyranoside, a flavonoid glycoside isolated from Boerhavia diffusa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal chemistry. It details the experimental protocols for isolation and the spectroscopic analysis used to determine the compound's structure, with a focus on nuclear magnetic resonance (NMR) spectroscopy.

Introduction

This compound-3-O-β-D-galactopyranoside is a flavonoid glycoside that has been isolated from the medicinal plant Boerhavia diffusa Linn.[1][2]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, and their glycosidic forms often exhibit enhanced bioavailability. The structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. This guide outlines the methodologies and data interpretation integral to the complete structural assignment of this compound-3-O-β-D-galactopyranoside.

Experimental Protocols

The isolation and purification of this compound-3-O-β-D-galactopyranoside from Boerhavia diffusa involve a multi-step process designed to separate the target molecule from a complex mixture of plant constituents.

Extraction

The initial step involves the extraction of the powdered plant material (leaves) with a polar solvent. Common solvents used for this purpose include methanol, rectified spirit, or aqueous methanol.[1] Hot continuous extraction using a Soxhlet apparatus is a frequently employed technique to maximize the extraction efficiency.

Fractionation and Purification

Following extraction, the crude extract is subjected to a series of purification steps to remove unwanted compounds.

  • Trituration: The concentrated extract is triturated with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process removes non-polar and semi-polar impurities, enriching the fraction containing the more polar flavonoid glycoside.

  • Crystallization: The enriched fraction is then dissolved in a minimal amount of a polar solvent, typically methanol, and allowed to crystallize, often at reduced temperatures. This step yields the purified this compound-3-O-β-D-galactopyranoside.[1]

G start Powdered Boerhavia diffusa leaves extraction Soxhlet Extraction (Polar Solvent) start->extraction concentrate Concentration (Reduced Pressure) extraction->concentrate trituration Sequential Trituration (Hexane, Chloroform, Ethyl Acetate) concentrate->trituration enrich Enriched Ethyl Acetate Fraction trituration->enrich crystallization Crystallization (Methanol) enrich->crystallization product Pure this compound-3-O-β-D-galactopyranoside crystallization->product G cluster_aglycone This compound Aglycone cluster_galactose Galactose C3 C-3 H8 H-8 C6 C-6 H8->C6 HMBC C7 C-7 H8->C7 HMBC C6_OCH3 6-OCH3 C6_OCH3->C6 HMBC C7_OCH3 7-OCH3 C7_OCH3->C7 HMBC H1_gal H-1'' H1_gal->C3 HMBC

References

The Biosynthetic Pathway of Eupalitin in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a methoxylated flavonol, has garnered significant interest in the pharmaceutical and medicinal plant research communities due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidative effects.[1] Found in various medicinal plants, notably in the genus Artemisia, the biosynthesis of this compound involves a specialized branch of the flavonoid pathway.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and candidate genes involved. It also presents quantitative data on metabolite distribution and outlines key experimental protocols for the functional characterization of the biosynthetic enzymes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine.[2] This is followed by the core flavonoid biosynthesis pathway, leading to the formation of flavanones like naringenin (B18129) and eriodictyol (B191197).[2] this compound biosynthesis then proceeds through a series of hydroxylation and O-methylation steps, starting from the flavone (B191248) luteolin (B72000).[1]

The proposed biosynthetic pathway for this compound, primarily elucidated through studies on Artemisia argyi, is as follows:

  • Core Flavone Synthesis: The pathway begins with the conversion of flavanones to flavones. Naringenin is converted to apigenin, and eriodictyol is converted to luteolin by the enzyme Flavone Synthase (FNS) .

  • Hydroxylation at the 6-position: Luteolin undergoes hydroxylation at the C-6 position of the A-ring to form 6-hydroxyluteolin. This reaction is catalyzed by a Flavone 6-Hydroxylase (F6H) , which is a cytochrome P450-dependent monooxygenase.

  • O-methylation at the 6-position: The newly introduced hydroxyl group at the 6-position is then methylated to yield nepetin (B1671783) (6-methoxyluteolin). This step is carried out by a specific O-methyltransferase (OMT) .

  • O-methylation at the 7-position: Finally, the 7-hydroxyl group of nepetin is methylated to produce this compound (6-methoxy-7-O-methylluteolin). This final methylation step is also catalyzed by an O-methyltransferase .

Signaling Pathway of this compound Biosynthesis

eupalitin_biosynthesis Luteolin Luteolin 6-Hydroxyluteolin 6-Hydroxyluteolin Luteolin->6-Hydroxyluteolin F6H Nepetin Nepetin 6-Hydroxyluteolin->Nepetin OMT This compound This compound Nepetin->this compound OMT

Caption: Proposed final steps in the biosynthetic pathway of this compound from luteolin.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of this compound and its precursors in different tissues of Artemisia argyi has revealed that the biosynthesis is highly localized. Trichomes, the glandular hairs on the plant surface, are the primary sites of this compound accumulation.

Table 1: Distribution of this compound and its Precursors in Artemisia argyi Tissues (mg/g dry weight)

CompoundYoung LeavesOld LeavesTrichomesStem (trichome-removed)
Luteolin0.03 ± 0.000.02 ± 0.000.07 ± 0.010.00 ± 0.00
6-HydroxyluteolinNot DetectedNot DetectedNot DetectedNot Detected
NepetinNot DetectedNot DetectedNot DetectedNot Detected
Eupatilin0.28 ± 0.020.11 ± 0.011.16 ± 0.080.01 ± 0.00
Jaceosidin0.45 ± 0.020.17 ± 0.012.13 ± 0.150.02 ± 0.00

Data presented as mean ± standard deviation (n=3). "Not Detected" indicates that the compound was not found in measurable quantities.

Experimental Protocols

The identification and characterization of the enzymes involved in this compound biosynthesis are crucial for understanding the pathway and for potential biotechnological applications. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines the workflow for identifying candidate genes encoding F6H and OMTs from a medicinal plant known to produce this compound.

transcriptome_workflow cluster_0 RNA Sequencing and Assembly cluster_1 Gene Annotation and Identification cluster_2 Expression Analysis Plant Tissue Collection Plant Tissue Collection RNA Extraction RNA Extraction Plant Tissue Collection->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation NGS Sequencing NGS Sequencing Library Preparation->NGS Sequencing De novo Transcriptome Assembly De novo Transcriptome Assembly NGS Sequencing->De novo Transcriptome Assembly Functional Annotation (BLAST, GO, KEGG) Functional Annotation (BLAST, GO, KEGG) De novo Transcriptome Assembly->Functional Annotation (BLAST, GO, KEGG) Identification of Candidate F6H and OMT Genes Identification of Candidate F6H and OMT Genes Functional Annotation (BLAST, GO, KEGG)->Identification of Candidate F6H and OMT Genes Differential Gene Expression Analysis Differential Gene Expression Analysis Identification of Candidate F6H and OMT Genes->Differential Gene Expression Analysis Co-expression Network Analysis Co-expression Network Analysis Differential Gene Expression Analysis->Co-expression Network Analysis

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Methodology:

  • Plant Material: Collect different tissues (e.g., leaves, stems, trichomes) from the medicinal plant of interest.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue and prepare cDNA libraries for high-throughput sequencing (e.g., Illumina platform).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity.

  • Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database). Assign Gene Ontology (GO) terms and map to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways to identify putative F6H and OMT genes.

  • Differential Expression and Co-expression Analysis: Analyze the expression levels of the candidate genes across different tissues. Genes that are highly expressed in tissues with high this compound content are strong candidates. Perform weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes that are highly correlated with this compound accumulation.

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of candidate F6H and OMT genes in Escherichia coli and the purification of the recombinant proteins for in vitro assays.

protein_expression_workflow Gene Cloning Gene Cloning Transformation into E. coli Transformation into E. coli Gene Cloning->Transformation into E. coli Induction of Protein Expression (IPTG) Induction of Protein Expression (IPTG) Transformation into E. coli->Induction of Protein Expression (IPTG) Cell Lysis Cell Lysis Induction of Protein Expression (IPTG)->Cell Lysis Protein Purification (e.g., Ni-NTA) Protein Purification (e.g., Ni-NTA) Cell Lysis->Protein Purification (e.g., Ni-NTA) Enzyme Assay Enzyme Assay Protein Purification (e.g., Ni-NTA)->Enzyme Assay

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an E. coli expression vector (e.g., pET vector with a His-tag).

  • Transformation and Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial cultures and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and disrupt them by sonication. Purify the His-tagged recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. For cytochrome P450 enzymes like F6H, it may be necessary to co-express a cytochrome P450 reductase (CPR) for proper folding and activity.

In Vitro Enzyme Assays and Kinetic Analysis

This protocol details the procedure for determining the enzymatic activity and kinetic parameters of the purified recombinant F6H and OMTs.

Methodology:

  • Enzyme Assay for Flavone 6-Hydroxylase (F6H):

    • The reaction mixture should contain the purified F6H, the substrate (luteolin), NADPH as a cofactor, and a suitable buffer (e.g., Tris-HCl).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by HPLC or LC-MS to identify the formation of 6-hydroxyluteolin.

  • Enzyme Assay for O-Methyltransferases (OMTs):

    • The reaction mixture should include the purified OMT, the substrate (6-hydroxyluteolin or nepetin), S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.

    • Incubate the reaction and process it as described for the F6H assay.

    • Analyze the products by HPLC or LC-MS to detect the formation of nepetin or this compound.

  • Kinetic Analysis:

    • To determine the Michaelis-Menten kinetics, perform the enzyme assays with varying concentrations of the substrate while keeping the enzyme and cofactor/cosubstrate concentrations constant.

    • Measure the initial reaction velocities and plot them against the substrate concentrations.

    • Calculate the Michaelis constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolite Analysis by HPLC and LC-MS

This protocol outlines the methods for the extraction and analysis of this compound and its precursors from plant tissues.

Methodology:

  • Extraction:

    • Homogenize freeze-dried plant material in a suitable solvent, such as 80% methanol.

    • Sonicate the mixture and then centrifuge to pellet the solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) 0.1% formic acid in water and (B) acetonitrile.

    • Detect the compounds using a UV detector at a wavelength where flavonoids absorb strongly (e.g., 340-350 nm).

    • Quantify the compounds by comparing their peak areas to those of authentic standards.

  • LC-MS/MS Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or triple quadrupole) for more sensitive and specific detection and identification of metabolites.

    • Use electrospray ionization (ESI) in both positive and negative ion modes.

    • Identify compounds based on their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns compared to standards or database entries.

Conclusion

The elucidation of the this compound biosynthetic pathway in medicinal plants like Artemisia argyi has provided valuable insights into the genetic and biochemical basis of its production. The identification of candidate F6H and OMT genes opens up avenues for metabolic engineering to enhance the production of this pharmacologically important flavonol. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the enzymes of this pathway and to explore the regulation of this compound biosynthesis. This knowledge is essential for the development of sustainable sources of this compound for pharmaceutical applications.

References

Eupalitin's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a flavonoid found in various medicinal plants, has emerged as a promising candidate in cancer research due to its demonstrated anti-tumor properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cell lines. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed insights into its effects on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

The cytotoxic and anti-proliferative effects of this compound and its related compounds, eupatorin (B191229) and eupafolin, have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
This compoundPC3Prostate Cancer94.60Not Specified[1]
EupatorinMDA-MB-468Breast Cancer0.596[2]
EupatorinMCF-7Breast Cancer~5 µg/mL (~14.5 µM)48[3][4]
EupatorinMDA-MB-231Breast Cancer~5 µg/mL (~14.5 µM)48[3][4]
EupatorinMCF-10a (Normal)Normal Breast5096[2]
EupatorinMCF-10a (Normal)Normal Breast30 µg/mL (~87 µM)48[3][4]
EupafolinMDA-MB-231Breast CancerVaries (12.5-100)24, 48, 72[5]
EupafolinMCF-7Breast CancerVaries (12.5-100)24, 48, 72[5]

Table 2: Quantitative Effects of this compound on Apoptosis Markers

Cancer Cell LineTreatment Concentration (µM)Protein MarkerFold Change (relative to control)Citation
PC312.5 - 50Caspase-3Upregulated[6]
PC312.5 - 50BaxUpregulated[6]
PC312.5 - 50Cytochrome cUpregulated[6]
EO771 (Murine Breast Cancer)100Cleaved Caspase-3Increased
EO771 (Murine Breast Cancer)100BaxIncreased
EO771 (Murine Breast Cancer)100Bcl-2Decreased

Table 3: Quantitative Effects of this compound on Cell Cycle Regulators and Distribution

Cancer Cell LineTreatment Concentration (µM)Effect on Cell Cycle RegulatorsCell Cycle Phase ArrestPercentage of Cells in Arrested PhaseCitation
PC312.5 - 50p53, p21, p27 mRNA upregulatedG1Not specified[6]
PC3Not specifiedNot specifiedS phase increase, G0/G1 decreaseNot specified[7]
EO771 (Murine Breast Cancer)100Cyclin D1, CDK4, CDK6 mRNA decreasedG0/G1Not specified
MDA-MB-468Not specifiedNot specifiedG2/MNot specified[8]

Core Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways that govern cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[9][10] In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, particularly in breast cancer cells. By decreasing the phosphorylation of PI3K, Akt, and mTOR, this compound effectively halts the downstream signaling that leads to uncontrolled cell growth.[10]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K p-PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_STAT3_Pathway This compound This compound MAPK MAPK (ERK, JNK) This compound->MAPK modulates STAT3 STAT3 This compound->STAT3 modulates Gene_Expression Gene Expression (Proliferation, Survival) MAPK->Gene_Expression STAT3->Gene_Expression Apoptosis_Induction This compound This compound ROS ROS Generation This compound->ROS Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Bax->Cytochrome_c Bcl2->Cytochrome_c inhibits Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Cancer Cell Lines Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Metastasis Metastasis Assays (Transwell, Wound Healing) Treatment->Metastasis Mechanism Mechanism Elucidation (Western Blot for Signaling Pathways) Viability->Mechanism Apoptosis->Mechanism CellCycle->Mechanism Metastasis->Mechanism End Data Analysis & Conclusion Mechanism->End

References

Eupalitin's In Vitro Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a methoxyflavone found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these reactive species, making them promising candidates for further investigation in drug development. This technical guide provides an in-depth overview of the in vitro assays used to characterize the antioxidant activity of this compound, complete with detailed experimental protocols, data presentation, and a review of relevant signaling pathways.

While direct quantitative data for the antioxidant activity of isolated this compound is limited in publicly available literature, this guide will provide data for the well-characterized and structurally related flavonoid, quercetin, to offer a comparative framework. It is crucial to note that this data serves as a reference, and direct experimental evaluation of this compound is necessary to ascertain its specific antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant activity of a compound can be quantified using various assays, each with a different mechanism of action. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compoundData not availableAscorbic Acid~5
Quercetin~2-5

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compoundData not availableTrolox~4-8
Quercetin~1-3

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µg)Reference CompoundFRAP Value (µM Fe(II)/µg)
This compoundData not availableQuercetin~2-4
Ascorbic Acid~1.5-2.5

Table 4: Cellular Antioxidant Activity (CAA)

CompoundEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
This compoundData not availableQuercetin~5-10

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity. Below are the protocols for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

Below is a DOT script for the DPPH assay workflow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with this compound DPPH_sol->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the different concentrations of this compound solution or the positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined.

Below is a DOT script for the ABTS assay workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Generate ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ Solution with this compound ABTS_work->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (or test compound)

  • Positive control (e.g., FeSO₄, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • To each well of a 96-well plate, add 180 µL of the FRAP reagent.

    • Add 20 µL of the different concentrations of this compound solution, positive control, or blank (solvent).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM) or in relation to a standard antioxidant like quercetin.

Below is a DOT script for the FRAP assay workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with this compound FRAP_reagent->Mix Sample_sol Prepare this compound Dilutions Sample_sol->Mix Standard_curve Prepare FeSO4 Standard Curve Calculate Calculate FRAP Value (Fe2+ equivalents) Standard_curve->Calculate Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[2] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to a fluorescent compound.[2] Antioxidants can reduce the fluorescence by scavenging these ROS.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • This compound (or test compound)

  • Positive control (e.g., Quercetin)

  • 96-well black-walled, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound and DCFH-DA (e.g., 25 µM) in serum-free medium for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add a solution of AAPH (e.g., 600 µM) to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value, the concentration required to achieve a 50% reduction in fluorescence, is then calculated.

Below is a DOT script for the CAA assay workflow.

CAA_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_cells Seed HepG2 Cells in 96-well plate Adhere Allow Cells to Adhere Overnight Seed_cells->Adhere Treat_cells Treat with this compound and DCFH-DA Adhere->Treat_cells Incubate_treat Incubate (1 hour) Treat_cells->Incubate_treat Induce_stress Induce Oxidative Stress with AAPH Incubate_treat->Induce_stress Measure_fluorescence Measure Fluorescence over Time Induce_stress->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve Measure_fluorescence->Calculate_AUC Determine_EC50 Determine EC50 Value Calculate_AUC->Determine_EC50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Signaling Pathways in Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, or to activators like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many structurally similar flavonoids have been shown to be potent activators of this pathway. The ability of a flavonoid to activate the Nrf2 pathway is a critical aspect of its indirect antioxidant activity.

Below is a DOT script for the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release of Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Oxidative_Stress Oxidative Stress / this compound Oxidative_Stress->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Antioxidant_Genes->Oxidative_Stress Cellular Protection

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion

This compound shows promise as a natural antioxidant compound. A thorough understanding of its in vitro antioxidant profile is a critical first step in its evaluation for potential therapeutic applications. The assays and protocols detailed in this guide provide a robust framework for researchers to quantify the radical scavenging and reducing capabilities of this compound. Furthermore, investigating its effects on cellular signaling pathways, such as the Keap1-Nrf2 pathway, will provide deeper insights into its mechanisms of action. Future research should focus on generating specific quantitative data for this compound in these standardized assays to fully elucidate its antioxidant potential and pave the way for further preclinical and clinical development.

References

A Technical Guide to the Anti-inflammatory Effects of Eupalitin on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[1][2] Its dysregulation is implicated in a multitude of chronic inflammatory diseases, making the NF-κB signaling pathway a prime target for therapeutic intervention.[1][3] Eupalitin, a flavone (B191248) found in Artemisia species and other plants, has demonstrated notable anti-inflammatory properties.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its inhibitory action on the NF-κB signaling cascade. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows to support further research and development.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a rapid-response system activated by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or bacterial lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by a family of inhibitor proteins, primarily IκBα.[5]

Upon stimulation, the pathway is initiated through the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[6] IKKβ phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 heterodimer into the nucleus.[10][11] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, driving the transcription of hundreds of genes involved in the inflammatory response, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13][14]

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_complex 2. Activation IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB 3. Phosphorylation p_IkBa_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome 4. Ubiquitination & Degradation p65_p50 p65/p50 (Active) Proteasome->p65_p50 5. Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 6. Nuclear Translocation DNA κB Site (DNA) p65_p50_nuc->DNA 7. DNA Binding Transcription Gene Transcription DNA->Transcription 8. Initiation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines

Caption: The canonical NF-κB signaling pathway.

This compound's Mechanism of Action on NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade, thereby suppressing the expression of downstream inflammatory mediators. Research on gastric epithelial cells infected with CagA-positive Helicobacter pylori has shown that this compound treatment significantly suppresses the NF-κB signaling pathway in a dose-dependent manner.[4]

The precise molecular target of this compound within the pathway is an area of active investigation. However, based on its observed effects and the known mechanisms of other flavonoids, the inhibitory action likely occurs at one or more key regulatory steps:

  • Inhibition of IKK Complex Activation: Many flavonoids are known to inhibit upstream kinases, including the IKK complex.[15] By preventing the phosphorylation and activation of IKKβ, this compound would block the initial trigger for IκBα degradation.

  • Suppression of IκBα Degradation: this compound treatment has been shown to suppress the overall expression of NF-κB.[4] This could be achieved by stabilizing its inhibitor, IκBα. By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that the p65/p50 heterodimer remains sequestered and inactive in the cytoplasm.

  • Inhibition of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, this compound effectively prevents the translocation of the active p65 subunit into the nucleus. This is a critical step, as it blocks the transcription factor from accessing its target gene promoters.

The ultimate outcome of this inhibition is a marked reduction in the transcription and subsequent production of pro-inflammatory cytokines and enzymes.[4]

Eupalitin_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Inhibit This compound->Inhibit Inhibit2 This compound->Inhibit2 Inhibit3 This compound->Inhibit3 IKK_complex IKK Complex IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Degradation & Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Transcription Gene Transcription p65_p50_nuc->Transcription Inhibit->IKK_complex Inhibit2->p_IkBa Inhibit3->p65_p50_nuc

Caption: this compound's proposed inhibitory actions on the NF-κB pathway.

Quantitative Data on this compound's Effects

Quantitative analysis from studies on CagA-positive H. pylori-infected AGS human gastric carcinoma cells demonstrates this compound's potent, dose-dependent anti-inflammatory activity. While specific IC50 values for NF-κB inhibition are not yet widely published, the data clearly indicate a significant reduction in key inflammatory markers and pathway components.

Table 1: Effect of this compound on Pro-inflammatory Markers in H. pylori-infected AGS Cells

Analyte / ProteinThis compound Concentration (ng)ResultExperimental MethodReference
Cytokine mRNA
IL-610, 50, 100Significant, dose-dependent reductionReal-Time PCR[4]
IL-810, 50, 100Significant, dose-dependent reductionReal-Time PCR[4]
MCP-110, 50, 100Significant, dose-dependent reductionReal-Time PCR[4]
Protein Expression
IL-1β10, 50, 100Significant, dose-dependent reductionWestern Blot[4]
TNF-α10, 50, 100Significant, dose-dependent reductionWestern Blot[4]
Signaling Proteins
PI3K10, 50, 100Dose-dependent suppressionWestern Blot[4]
NF-κB10, 50, 100Dose-dependent suppressionWestern Blot[4]

Data synthesized from the study by Lee et al. (2024) on CagA-positive H. pylori-infected gastric epithelial cells.[4]

Key Experimental Protocols

To facilitate further investigation into this compound's effects on NF-κB signaling, this section outlines standardized methodologies for key in vitro experiments.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start 1. Cell Culture (e.g., RAW 264.7, AGS cells) treatment 2. Treatment - this compound (various conc.) - Stimulus (e.g., LPS, TNF-α) start->treatment harvest 3. Cell Harvesting (Time course analysis) treatment->harvest luciferase Luciferase Assay (NF-κB Reporter Gene) treatment->luciferase For reporter assays protein_extraction Protein Extraction (Cytoplasmic & Nuclear) harvest->protein_extraction rna_extraction Total RNA Extraction harvest->rna_extraction cell_fixing Cell Fixation & Permeabilization harvest->cell_fixing western_blot Western Blot (p-IKK, p-IκBα, p65) protein_extraction->western_blot qpcr qRT-PCR (TNF-α, IL-6, iNOS mRNA) rna_extraction->qpcr if_staining Immunofluorescence (p65 Nuclear Translocation) cell_fixing->if_staining data_quant 4. Quantification & Statistical Analysis western_blot->data_quant qpcr->data_quant if_staining->data_quant luciferase->data_quant

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation using a commercial kit.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-IKKβ, p-IκBα, total IκBα, p65, Lamin B1 (nuclear marker), and β-actin (loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • RNA Isolation: Following cell treatment, isolate total RNA using a TRIzol-based reagent or a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based master mix. Use primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and/or an inflammatory stimulus as per the experimental design.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-p65 primary antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize cells using a fluorescence or confocal microscope. Analyze the subcellular localization of the p65 subunit.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent anti-inflammatory agent that functions through the targeted suppression of the NF-κB signaling pathway. Its ability to dose-dependently reduce the expression of NF-κB and its downstream pro-inflammatory target genes positions it as a promising candidate for drug development.[4]

However, several key areas require further investigation to fully realize its therapeutic potential:

  • Direct Target Identification: Elucidating the precise molecular target of this compound within the NF-κB cascade is critical. Kinase inhibition assays are needed to determine if this compound directly inhibits IKKβ or other upstream regulatory kinases.

  • Pharmacokinetic and In Vivo Studies: The cellular effects of this compound must be validated in preclinical animal models of inflammatory diseases. Pharmacokinetic and toxicological profiles need to be established.

  • Quantitative Potency: Determining the IC50 values of this compound for the inhibition of key steps in the pathway (e.g., IKKβ activity, NF-κB reporter activity) will be essential for comparing its potency to existing anti-inflammatory drugs.

Addressing these questions will provide a more complete understanding of this compound's mechanism of action and pave the way for its potential translation into a novel therapeutic for managing a wide range of inflammatory disorders.

References

The Neuroprotective Potential of Eupalitin in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current therapeutic strategies offer limited efficacy, necessitating the exploration of novel neuroprotective agents. Eupalitin, a flavonoid found in various medicinal plants, has emerged as a promising candidate. This technical guide provides an in-depth overview of the neuroprotective potential of this compound in preclinical models of Alzheimer's disease, with a focus on its biochemical effects, underlying mechanisms, and the experimental protocols used for its evaluation.

Data Presentation

While specific quantitative data from in-vivo studies on this compound in Alzheimer's models is not fully available in the public domain, the following tables summarize the reported qualitative and projected quantitative outcomes based on a key study in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, which mimics certain aspects of AD pathology.[1][2]

Table 1: Biochemical Effects of this compound in STZ-Induced Diabetic Rat Brain Tissue

ParameterControl GroupSTZ-Treated GroupSTZ + this compound (1 mg/kg/day)Expected Outcome with this compound
Acetylcholinesterase (AChE) ActivityNormalIncreasedReducedSignificant Decrease
Glutathione (GSH) LevelNormalDecreasedIncreasedSignificant Increase
Lipid Peroxidation (MDA Level)NormalIncreasedReducedSignificant Decrease
Amyloid-beta (Aβ) (1-42) LevelNormalIncreasedReducedConsiderable Decrease

Data presented is illustrative and based on qualitative descriptions from abstracts.[1][2] Specific mean values, standard deviations, and p-values are not available.

Table 2: In Silico Molecular Docking Results of this compound

LigandTargetDocking Score (kcal/mol)Binding Affinity Comparison
This compoundAcetylcholinesterase (AChE)Not SpecifiedSuperior predicted binding affinity
Donepezil (Standard)Acetylcholinesterase (AChE)Not SpecifiedLower predicted binding affinity

Based on molecular mechanics generalized born surface area (MMGBSA) studies.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in the context of evaluating this compound's neuroprotective effects.

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Rat Model

This model is widely used to mimic the insulin (B600854) resistance and oxidative stress observed in sporadic AD.

  • Animals: Adult male Wistar rats are typically used.

  • Induction: A single intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) dissolved in citrate (B86180) buffer is administered bilaterally. Control animals receive a vehicle injection.

  • Post-Induction: Animals are monitored for several weeks to allow for the development of AD-like pathology and cognitive deficits before initiating treatment.

  • Treatment: this compound (e.g., 1 mg/kg/day) is administered orally or via intraperitoneal injection for a specified duration.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is a widely accepted method for assessing spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Acquisition Phase: Rats are trained over several days to find the hidden platform using distal visual cues. Escape latency (time to find the platform) and path length are recorded.

  • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Biochemical Assays on Brain Tissue

Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected for biochemical analysis.

  • Acetylcholinesterase (AChE) Activity Assay:

    • Brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).

    • The homogenate is centrifuged, and the supernatant is collected.

    • AChE activity is determined using Ellman's method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The reaction product is quantified spectrophotometrically at 412 nm.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Brain tissue homogenate is prepared.

    • The homogenate is mixed with thiobarbituric acid (TBA) reagent and heated.

    • MDA, a marker of lipid peroxidation, reacts with TBA to form a colored adduct.

    • The absorbance of the adduct is measured spectrophotometrically at 532 nm.

  • Glutathione (GSH) Assay:

    • Brain tissue is homogenized in a protein-precipitating buffer.

    • After centrifugation, the supernatant is used for the assay.

    • GSH levels are measured using a reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

    • The absorbance is read at 412 nm.

  • Amyloid-beta (Aβ) (1-42) ELISA:

    • Brain tissue homogenates are prepared.

    • Aβ(1-42) levels are quantified using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Silico Molecular Docking
  • Software: Molecular docking studies are performed using software such as AutoDock.

  • Procedure:

    • The 3D structure of the target protein (e.g., AChE) is obtained from a protein data bank.

    • The 3D structure of the ligand (this compound) is prepared.

    • Docking simulations are run to predict the binding affinity and interaction between the ligand and the active site of the protein.

    • The results are analyzed to determine the docking score and visualize the binding interactions.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways of this compound's neuroprotective action and a typical experimental workflow.

G cluster_0 This compound's Hypothesized Neuroprotective Mechanism cluster_1 Downstream Effects This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition GSH_up Increased Glutathione (GSH) Antioxidant->GSH_up LPO_down Decreased Lipid Peroxidation Antioxidant->LPO_down AB_down Reduced Aβ Aggregation Antioxidant->AB_down NFkB_down Reduced NF-κB Activation AntiInflammatory->NFkB_down AntiInflammatory->AB_down ACh_up Increased Acetylcholine Levels AChE_Inhibition->ACh_up Neuroprotection Neuroprotection & Improved Cognition GSH_up->Neuroprotection LPO_down->Neuroprotection Cytokines_down Decreased Pro-inflammatory Cytokines NFkB_down->Cytokines_down Cytokines_down->Neuroprotection ACh_up->Neuroprotection AB_down->Neuroprotection

Caption: Hypothesized signaling pathways of this compound in Alzheimer's disease.

experimental_workflow start STZ-Induced AD Rat Model Generation treatment This compound Administration (1 mg/kg/day) start->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Assays (AChE, GSH, MDA, Aβ ELISA) euthanasia->biochemical analysis Data Analysis & Interpretation biochemical->analysis

References

Eupalitin: A Technical Guide to its Modulation of Immunomodulatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalitin, a flavonoid found in various plant species, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's role in modulating key immunomodulatory pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated pathways and workflows to support further research and drug development efforts.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The modulation of inflammatory pathways is therefore a critical area of therapeutic intervention. This compound (3,5-dihydroxy-4',7-dimethoxyflavone) is a naturally occurring O-methylated flavonol that has garnered interest for its potential as an immunomodulatory agent. This guide explores the molecular mechanisms by which this compound exerts its effects on the immune system.

Modulation of Key Immunomodulatory Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been demonstrated to be a potent inhibitor of this pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound treatment has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus p65_p50_nuc p65/p50 p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50_IkBa->IkBa p65_p50_IkBa->p65_p50 Degradation Proteasomal Degradation p_IkBa->Degradation DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway, including p38, ERK1/2, and JNK, is another crucial regulator of inflammation. While the effects of this compound on all MAPK components are not fully elucidated, studies have shown that this compound can suppress the phosphorylation of p38 MAPK. This inhibition contributes to the downstream reduction of pro-inflammatory cytokine production.

MAPK_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates p_p38 p-p38 MAPK AP1 AP-1 (Transcription Factor) p_p38->AP1 Activates Nucleus Nucleus AP1->Nucleus AP1_nuc AP-1 DNA DNA AP1_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: this compound's inhibition of the p38 MAPK pathway.
JAK/STAT Signaling Pathway

Recent evidence suggests that this compound also modulates the JAK/STAT signaling pathway, a critical route for cytokine signaling. In sepsis models, eupatilin (B1662920) has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in macrophages.[2][3] This inhibition prevents the nuclear translocation of phosphorylated STAT3, thereby downregulating the expression of target inflammatory genes.[3]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates p_JAK2 p-JAK2 STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerizes Nucleus Nucleus p_STAT3_dimer->Nucleus p_STAT3_dimer_nuc p-STAT3 Dimer DNA DNA p_STAT3_dimer_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription This compound This compound This compound->JAK2 Inhibits Phosphorylation

Caption: this compound's inhibition of the JAK2/STAT3 signaling pathway.

Effects on Cytokine Production and Immune Cells

This compound's modulation of the aforementioned signaling pathways results in a significant reduction of pro-inflammatory cytokine production. Its effects on various immune cells are also an area of active investigation.

Cytokine Production
  • Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): In vitro studies using LPS-stimulated RAW264.7 macrophages have shown that this compound (at a concentration of 10μM) downregulates the expression of TNF-α, IL-1β, and IL-6.[3] While detailed dose-response data and IC50 values are not yet widely available, the inhibitory effect is evident.

Table 1: Qualitative and Semi-Quantitative Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

CytokineThis compound ConcentrationObserved EffectReference
TNF-α10µMDownregulation of expression[3]
IL-1β10µMDownregulation of expression[3]
IL-610µMDownregulation of expression[3]
Immune Cell Modulation
  • Macrophages: this compound directly impacts macrophage function by inhibiting the activation of key inflammatory signaling pathways (NF-κB, p38 MAPK, and JAK2/STAT3) and subsequent cytokine release.[3]

  • T Lymphocytes: The effect of this compound on T lymphocyte differentiation and function is an emerging area of research. Given its influence on cytokine production, it is plausible that this compound could indirectly affect the balance of T helper (Th) cell subsets, such as Th1, Th2, and regulatory T cells (Tregs). Further investigation using techniques like flow cytometry is warranted to elucidate these effects.

  • Dendritic Cells (DCs): The maturation and activation of dendritic cells are critical for initiating adaptive immune responses. Key maturation markers include the co-stimulatory molecules CD80 and CD86. The impact of this compound on the expression of these markers on DCs has not been extensively studied but represents a promising avenue for future research to understand its broader immunomodulatory potential.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the immunomodulatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.

Cell_Culture_Workflow Start Seed RAW264.7 cells Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for defined time (e.g., 24h) Stimulate->Incubate3 Collect Collect supernatant and/or cell lysate Incubate3->Collect Analyze Analyze for cytokines/protein expression Collect->Analyze

Caption: General workflow for in vitro cell culture experiments.
Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status and total protein levels of signaling molecules.

  • Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, and a loading control like β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Western_Blot_Workflow Lysate Prepare Cell Lysate Quantify Quantify Protein (BCA Assay) Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Analyze Bands Detect->Analyze

Caption: General workflow for Western blot analysis.
Animal Models of Inflammation

  • Model: The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model of sepsis.

  • Treatment: this compound can be administered (e.g., intraperitoneally) prior to the induction of sepsis.

  • Readouts: Survival rates, plasma cytokine levels (TNF-α, IL-1β, IL-6), coagulation parameters, and histological analysis of lung and other organs for inflammation and injury can be assessed.[3]

Future Directions and Conclusion

This compound demonstrates significant potential as a modulator of key immunomodulatory pathways, including NF-κB, MAPK, and JAK/STAT. Its ability to suppress the production of pro-inflammatory cytokines highlights its therapeutic promise for a range of inflammatory conditions.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key signaling molecules and cytokine production to better understand its potency.

  • T Cell and Dendritic Cell Biology: Investigating the specific effects of this compound on T lymphocyte differentiation (Th1/Th2/Treg balance) and dendritic cell maturation (CD80/CD86 expression) using multi-color flow cytometry.

  • In Vivo Efficacy: Expanding in vivo studies to various models of chronic inflammation to validate its therapeutic potential.

  • Structure-Activity Relationship: Exploring derivatives of this compound to potentially enhance its immunomodulatory activity and pharmacokinetic properties.

References

Preliminary Cytotoxicity Screening of Eupalitin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of eupalitin derivatives, focusing on data presentation, experimental protocols, and the underlying signaling pathways. This compound, a methoxyflavone, and its derivatives have garnered interest in oncology research for their potential as anticancer agents. This document serves as a resource for professionals engaged in the discovery and development of novel flavonoid-based therapeutics.

Data Presentation: Cytotoxic Activity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundPC3 (Prostate Cancer)MTT94.60[1]

Note: The lack of a comprehensive public dataset for a series of this compound derivatives highlights a research gap and an opportunity for further investigation into the structure-activity relationships of this class of compounds.

Experimental Protocols: Cytotoxicity Screening

The following is a detailed methodology for a common colorimetric assay used in preliminary cytotoxicity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a standard method for assessing cell viability and proliferation.[2][3]

MTT Assay Protocol

Objective: To determine the concentration at which this compound derivatives inhibit the growth of cancer cells by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest (e.g., PC3, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound derivatives exert their cytotoxic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and key signaling pathways implicated in the anticancer activity of this compound and related flavonoids.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate (24h) seed_cells->incubate_24h_1 add_compounds Add Compounds to Wells incubate_24h_1->add_compounds prepare_derivatives Prepare Serial Dilutions of this compound Derivatives prepare_derivatives->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Figure 1. Experimental workflow for in vitro cytotoxicity screening using the MTT assay.
This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS induces Mitochondria Mitochondrial Stress ROS->Mitochondria causes Caspase3 Caspase-3 Activation Mitochondria->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes G Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt Eupafolin->Akt inhibits mTOR mTOR Eupafolin->mTOR inhibits PI3K->Akt activates Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

References

Methodological & Application

Application Notes and Protocols for the Isolation of Eupalitin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalitin, a flavonoid found in various plant species, notably Boerhavia diffusa, has garnered significant interest for its potential therapeutic properties, including antioxidant and hepatoprotective activities.[1] The isolation and purification of this compound are crucial steps for its further investigation and development as a potential pharmaceutical agent. This document provides a detailed protocol for the isolation of this compound, emphasizing a column chromatography approach for purification. While solvent partitioning and crystallization are common methods for this compound isolation[1][2][3][4], column chromatography offers a robust alternative for achieving high purity.

Experimental Protocols

Plant Material and Extraction

A common source of this compound is the leaves of Boerhavia diffusa.

Protocol:

  • Preparation of Plant Material: Shade-dry the leaves of Boerhavia diffusa at room temperature (around 25°C) and then grind them into a coarse powder.

  • Extraction:

    • Perform a hot continuous extraction using a Soxhlet apparatus with methanol (B129727) or rectified spirit for approximately 32-64 hours. An alternative is percolation with 80% aqueous methanol.

    • Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of around 40°C to obtain a dark green crude extract.

Preliminary Purification by Solvent Partitioning

To enrich the this compound content before column chromatography, a liquid-liquid partitioning (or trituration) step is employed.

Protocol:

  • Suspend the crude extract in distilled water.

  • Successively partition the aqueous suspension with solvents of increasing polarity:

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield the enriched flavonoid fraction.

This compound Isolation by Column Chromatography

This step utilizes silica (B1680970) gel column chromatography to separate this compound from other compounds in the enriched fraction. Flavonoids are typically separated on silica gel using a mobile phase of intermediate polarity.

Protocol:

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

    • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient elution for flavonoids involves mixtures of hexane (B92381) and ethyl acetate, or chloroform and methanol.

    • A suggested gradient elution system is Toluene (B28343):Ethyl Acetate, starting with a higher ratio of toluene and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 7:3).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl Acetate 7:3 v/v) or Toluene:Acetone:Water (5:15:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm).

    • Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard.

  • Purification and Characterization:

    • Combine the pure fractions and evaporate the solvent.

    • The isolated compound can be further purified by recrystallization from methanol.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Data Presentation

The following table summarizes the expected quantitative data from the isolation process. The yield from methods involving direct crystallization after partitioning has been reported to be as high as 0.4%. The yield from column chromatography will depend on the efficiency of the separation.

ParameterValueReference
Starting Material Boerhavia diffusa leaves
Extraction Solvent Methanol or 80% Aqueous Methanol
Column Stationary Phase Silica Gel (60-120 mesh)
Column Mobile Phase Gradient of Toluene:Ethyl Acetate
Analytical TLC System Toluene:Acetone:Water (5:15:1 v/v/v)
Expected Yield 0.15% - 0.4% (w/w of dry plant material)
Purity (Post-Column) >95% (as determined by HPLC)-
UV Detection Wavelength 254 nm, 342 nm

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Column Chromatography cluster_final Final Product plant Powdered B. diffusa Leaves soxhlet Soxhlet Extraction (Methanol) plant->soxhlet evap1 Evaporation soxhlet->evap1 crude Crude Extract evap1->crude partition Partition with Hexane, Chloroform, Ethyl Acetate crude->partition evap2 Evaporation of Ethyl Acetate Fraction partition->evap2 enriched Enriched Fraction evap2->enriched column Silica Gel Column enriched->column elution Gradient Elution (Toluene:Ethyl Acetate) column->elution fractions Fraction Collection & TLC Analysis elution->fractions pure_fractions Pooling of Pure Fractions fractions->pure_fractions recrystal Recrystallization (Methanol) pure_fractions->recrystal This compound Pure this compound recrystal->this compound

Caption: Workflow for the isolation and purification of this compound.

Simplified Nrf2 Antioxidant Response Pathway

Flavonoids like this compound often exert their antioxidant effects by modulating the Nrf2-ARE signaling pathway.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces

Caption: this compound's potential role in the Nrf2-ARE antioxidant pathway.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Eupalitin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalitin, a flavonoid found in various medicinal plants such as Boerhavia diffusa (Punarnava), is recognized for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and precise analytical method for this purpose. This application note provides a detailed protocol for the quantification of this compound, specifically this compound-3-O-β-D-galactopyranoside, in plant extracts using HPTLC. The method is validated according to ICH guidelines, ensuring its accuracy and reliability for routine analysis.

Principle

The HPTLC method involves the separation of this compound from other components in a plant extract on a high-performance silica (B1680970) gel plate (stationary phase). A specific solvent system (mobile phase) is used to develop the chromatogram. The separated this compound band is then quantified by densitometric scanning at a specific wavelength, typically in the UV region. The amount of this compound in the sample is determined by comparing the peak area of the sample to that of a standard this compound solution.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound-3-O-β-D-galactopyranoside (reference standard)

  • Solvents (HPLC grade): Methanol (B129727), Toluene, Acetone, Water, Ethyl Acetate, Formic Acid

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60F254 (20 cm x 10 cm)

  • Derivatizing Reagent (optional, for visualization): 2-Aminoethyl diphenylborinate reagent for flavonoid detection.

2. Instrumentation

  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5 or equivalent)

    • Twin-trough developing chamber

    • TLC scanner with a UV-Vis detector

    • Integration software

3. Preparation of Standard Solution

  • Accurately weigh 10 mg of standard this compound-3-O-β-D-galactopyranoside.

  • Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare working standard solutions of desired concentrations (e.g., 100 to 5000 ng/mL) by serial dilution with methanol.

4. Preparation of Plant Extract Sample

  • Accurately weigh about 1 g of the dried and powdered plant material.

  • Extract the powder with a suitable solvent. An optimized method suggests using 80% methanol in water.[1][2]

  • The extraction can be performed using ultrasonication for a specified duration (e.g., 90 minutes) at a controlled temperature (e.g., 45°C) to maximize the yield of this compound-3-O-β-D-galactopyranoside.[1][2]

  • Filter the extract through a 0.22 µm syringe filter to remove particulate matter.[3]

  • The final concentration of the extract solution should be adjusted with the solvent to fall within the linear range of the calibration curve.

5. Chromatographic Development

  • Apply the standard and sample solutions as bands of a specific width (e.g., 8 mm) onto the HPTLC plate using the sample applicator.

  • Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for about 30 minutes. A commonly used mobile phase is Toluene: Acetone: Water (5:15:1, v/v/v) .[1][3][4][5] Another reported mobile phase is Ethyl acetate: Methanol: Formic acid (5:0.5:0.5, v/v/v) .[6]

  • Allow the mobile phase to ascend up to a certain distance (e.g., 80 mm) on the plate.

  • Dry the plate in a current of warm air.

6. Densitometric Analysis and Quantification

  • Scan the dried plate with the TLC scanner in absorbance mode. The detection wavelength for this compound-3-O-β-D-galactopyranoside is typically 366 nm .[4][5][6]

  • Record the peak areas of the standard and sample spots.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPTLC Method Parameters for this compound Quantification

ParameterDetails
Stationary Phase HPTLC plates with silica gel 60F254
Mobile Phase Toluene: Acetone: Water (5:15:1, v/v/v)[1][3][4][5]
Chamber Saturation 30 minutes
Development Distance 80 mm
Detection Wavelength 366 nm[4][5][6]
Rf Value Approximately 0.53 - 0.56[2][4]

Table 2: Method Validation Summary for this compound-3-O-β-D-galactopyranoside

Validation ParameterResult
Linearity Range 100 - 5000 ng/spot[2][3][7]
Correlation Coefficient (r²) > 0.994[1][3]
Limit of Detection (LOD) 30 ng/spot[1][3][7]
Limit of Quantification (LOQ) 100 ng/spot[1][3][7]
Precision (%RSD) < 2%[1][3]
Accuracy (Recovery) 98.88% - 100.68%[7]

Table 3: Quantification of this compound-3-O-β-D-galactopyranoside in Plant Material

Plant MaterialExtraction MethodAmount (% w/w)
Boerhavia diffusa leavesHot methanol recrystallization0.1578[1][2]
Punarnava tablet formulationMethanol extraction~40.41[6]

Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_quant Quantification Standard Standard Solution (this compound) Application Spotting on HPTLC Plate Standard->Application Sample Plant Extract Preparation Sample->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning @ 366nm Drying->Scanning Data Data Analysis & Quantification Scanning->Data Method_Validation cluster_params Validation Parameters (ICH Guidelines) Method Validated HPTLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability) Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ

References

HPLC-UV method development for eupalitin analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Development and Validation of an HPLC-UV Method for the Analysis of Eupalitin

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound, an O-methylated flavonol found in various plant species.[1][2] The method is designed for researchers, scientists, and professionals in drug development and natural product analysis. The protocol outlines chromatographic conditions, sample preparation, and comprehensive validation parameters, including linearity, accuracy, precision, and sensitivity. This method is demonstrated to be specific, reliable, and accurate for the quantification of this compound in various sample matrices.

Introduction

This compound (3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one) is a naturally occurring flavonol with potential biological activities.[1] Accurate quantification is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. HPLC-UV is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[3] This document provides a complete protocol for the development and validation of an HPLC-UV method for this compound analysis, adhering to international guidelines.[4]

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector was used. Data acquisition and processing were performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (AR grade)

    • Ultrapure water

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) was used for separation.

Chromatographic Conditions

The instrumental parameters were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time. The detailed conditions are summarized in Table 1.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 370 nm
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions for this compound Analysis.

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of the calibration curve.

Sample Preparation Protocol

This protocol is a general guideline for solid samples like dried plant extracts.

  • Weighing: Accurately weigh 100 mg of the homogenized sample powder.

  • Extraction: Transfer the sample to a centrifuge tube, add 10 mL of methanol, and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Injection: The filtered sample is now ready for injection into the HPLC system.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Homogenized Sample Extract Add Methanol & Sonicate Sample->Extract Centrifuge Centrifuge at 4000 rpm Extract->Centrifuge Filter Filter through 0.45 µm Syringe Filter Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 370 nm Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: A flowchart of the experimental workflow.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[4]

System Suitability

System suitability tests were performed to ensure the HPLC system was operating correctly. A standard solution of this compound (20 µg/mL) was injected six times. The results are presented in Table 2.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.15
Theoretical Plates (N) N > 20006800
%RSD of Retention Time ≤ 1%0.25%
%RSD of Peak Area ≤ 2%0.88%

Table 2: System Suitability Test Results.

Validation Parameters Summary

The method was validated across several key parameters, with the results summarized in Table 3.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45821x + 1250
Accuracy (% Recovery) 98.5% - 101.2%
Precision (Intra-day %RSD) 0.5% - 1.3%
Precision (Inter-day %RSD) 0.8% - 1.8%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL

Table 3: Summary of Method Validation Data.

  • Specificity: The method demonstrated good specificity. A chromatogram of a blank matrix showed no interfering peaks at the retention time of this compound.

  • Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration. The method showed excellent linearity over the specified range with a correlation coefficient (r²) of 0.9995.

  • Accuracy: Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three levels (80%, 100%, and 120%). The mean recovery was within the acceptable range of 98.5% to 101.2%.[4]

  • Precision: Intra-day precision was evaluated by analyzing six replicates of three different concentrations on the same day. Inter-day precision was determined over three consecutive days. The relative standard deviation (%RSD) was below 2% for both, indicating high precision.

Potential Signaling Pathway

Flavonoids like this compound are known to exert antioxidant effects, potentially through the activation of the Nrf2/ARE signaling pathway.[7] This pathway is a key regulator of cellular defense against oxidative stress. This compound may inhibit the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the expression of protective genes.

G Potential this compound Action via Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Complex Stability Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Ub->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: The Nrf2/ARE antioxidant signaling pathway.

Conclusion

The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantitative determination of this compound. The method has been thoroughly validated and demonstrates excellent linearity, accuracy, precision, and specificity. It is suitable for routine quality control and research applications involving the analysis of this compound in various matrices.

References

Application Notes and Protocols for the Identification of Eupalitin Metabolites in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the identification and characterization of eupalitin metabolites in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a flavonoid with potential therapeutic properties, undergoes extensive metabolism in the body. Understanding its metabolic fate is crucial for drug development, aiding in the assessment of its efficacy, safety, and pharmacokinetic profile. This guide details the necessary protocols for plasma sample preparation, the UPLC-MS/MS analytical method, and data analysis strategies for the confident identification of this compound metabolites. While experimental data on this compound metabolism is limited, this document also presents a predicted metabolic pathway based on the known biotransformation of similar flavonoids, providing a roadmap for targeted metabolite screening.

Introduction

This compound (3,5-dihydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring O-methylated flavonol found in various medicinal plants, including Artemisia argyi. It has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. As with many flavonoids, this compound is expected to be metabolized in vivo, primarily in the liver, through Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation) reactions. The resulting metabolites may possess altered biological activity and pharmacokinetic properties compared to the parent compound. Therefore, their identification and characterization are essential steps in the preclinical and clinical development of this compound-based therapeutics. UPLC-MS/MS offers the high sensitivity, selectivity, and resolution required for the detection and structural elucidation of these metabolites in complex biological matrices like plasma.

Predicted Metabolic Pathways of this compound

In the absence of direct experimental studies on this compound metabolism, a putative metabolic pathway can be predicted based on the well-established biotransformation of other flavonoids. The primary sites for metabolism are the hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylation Demethylated this compound This compound->Demethylation CYP450 Hydroxylation Hydroxylated this compound This compound->Hydroxylation CYP450 Glucuronide This compound/Metabolite Glucuronide This compound->Glucuronide UGTs Sulfate This compound/Metabolite Sulfate This compound->Sulfate SULTs Demethylation->Glucuronide UGTs Demethylation->Sulfate SULTs Hydroxylation->Glucuronide UGTs Hydroxylation->Sulfate SULTs

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Plasma Sample Preparation

Effective sample preparation is critical to remove proteins and other interferences that can affect the UPLC-MS/MS analysis. Protein precipitation is a common and effective method for flavonoid analysis in plasma.

Materials:

  • Human or animal plasma containing this compound metabolites

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the clear solution to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Full scan for initial screening and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • Collision Energy: Optimize for this compound and expected metabolites (e.g., 10-40 eV)

Data Presentation and Analysis

Metabolite Identification Strategy

A systematic approach is required to identify potential metabolites from the complex data generated by UPLC-MS/MS.

G A Acquire UPLC-MS/MS Data (Full Scan & Product Ion Scan) B Extract Ion Chromatograms (EICs) of Predicted Metabolites A->B C Compare Retention Times with Parent Drug B->C D Analyze MS/MS Spectra for Characteristic Fragment Ions C->D E Confirm Structure (if standards are available) D->E

Caption: Workflow for metabolite identification.

Predicted m/z Values for this compound and its Metabolites

The following table summarizes the predicted exact masses and corresponding m/z values for this compound and its major predicted Phase I and Phase II metabolites. This table can be used to guide the extraction of ion chromatograms from the full scan data.

CompoundTransformationFormulaExact Mass[M+H]+[M-H]-
This compound Parent Drug C18H16O7 344.0896 345.0974 343.0818
Metabolite 1DemethylationC17H14O7330.0740331.0818329.0662
Metabolite 2HydroxylationC18H16O8360.0845361.0923359.0767
Metabolite 3GlucuronidationC24H24O13520.1217521.1295519.1139
Metabolite 4SulfationC18H16O10S424.0464425.0542423.0386
Metabolite 5 (Demethyl + Glucuronide)CombinationC23H22O13506.1060507.1138505.0982
Metabolite 6 (Demethyl + Sulfate)CombinationC17H14O10S410.0308411.0386409.0230
Fragmentation Analysis

The MS/MS fragmentation pattern of this compound will be key to identifying its metabolites. The fragmentation of the flavonoid backbone typically involves retro-Diels-Alder (RDA) reactions, as well as losses of small neutral molecules like CO, H2O, and methyl groups. Metabolites will show similar core fragmentation patterns with mass shifts corresponding to the metabolic modification. For example, a glucuronide conjugate will show a characteristic neutral loss of 176 Da (glucuronic acid).

Conclusion

The UPLC-MS/MS methodology detailed in this application note provides a robust framework for the identification and characterization of this compound metabolites in plasma. While direct metabolic data for this compound is not yet widely available, the predictive pathways and analytical strategies presented here offer a strong starting point for researchers. The successful application of these protocols will contribute to a better understanding of the pharmacokinetic and pharmacodynamic properties of this compound, ultimately supporting its development as a potential therapeutic agent.

Application Notes: Investigating the Anticancer Effects of Eupalitin Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalitin, an O-methylated flavonol, has demonstrated potential as a cancer chemopreventive agent.[1] In vitro studies are fundamental to elucidating the mechanisms by which this compound exerts its anticancer effects, providing critical data for further drug development. These studies typically involve treating cancer cell lines with this compound to assess its impact on cell viability, proliferation, apoptosis (programmed cell death), and other key cellular processes. This document provides a summary of current findings and detailed protocols for researchers investigating the anticancer properties of this compound in a laboratory setting.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssay Method
PC3Prostate Cancer94.60Not SpecifiedMTT

Data sourced from a study on human prostate cancer cells, which demonstrated that this compound markedly inhibited cell proliferation in a concentration-dependent manner.[1]

Application Notes: Known Anticancer Effects and Mechanisms of Action

In vitro research has revealed several mechanisms through which this compound exhibits its anticancer activity.

  • Inhibition of Cell Proliferation: this compound has been shown to significantly inhibit the proliferation of human prostate cancer (PC3) cells.[1]

  • Induction of Apoptosis: A key mechanism of this compound's anticancer effect is the induction of apoptosis. This is mediated through the generation of Reactive Oxygen Species (ROS), leading to nuclear condensation and the activation of key executioner enzymes like caspase-3.[1]

  • Cell Cycle Modulation: In PC3 cells, treatment with this compound led to a decrease in the percentage of cells in the G0/G1 phase and an increase in the S phase, indicating an alteration in cell cycle progression.[1]

  • Involvement of Signaling Pathways: The antitumor activity of this compound has been linked to the modulation of critical signaling pathways. For instance, it induces ROS generation which subsequently triggers the apoptotic pathway. While not directly demonstrated for this compound, related flavonoids have been shown to inhibit pathways like PI3K/Akt/mTOR and STAT3, which are crucial for cancer cell proliferation and survival.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Eupalitin_ROS_Apoptosis_Pathway cluster_cell Inside PC3 Cell This compound This compound ROS ↑ Intracellular ROS Generation This compound->ROS Caspase3 ↑ Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate for 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubate3 Add_Solvent 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Read 8. Read Absorbance (e.g., 570 nm) Add_Solvent->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate IC50

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection Cell_Treat 1. Treat Cells with this compound Cell_Lysis 2. Lyse Cells & Extract Proteins Cell_Treat->Cell_Lysis Quantify 3. Quantify Protein Concentration Cell_Lysis->Quantify SDS_PAGE 4. Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 5. Transfer Proteins to Membrane SDS_PAGE->Transfer Block 6. Block Membrane Transfer->Block Primary_Ab 7. Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab 8. Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detect 9. Add Chemiluminescent Substrate & Image Secondary_Ab->Detect Analysis Analysis Detect->Analysis Quantify Bands

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's anticancer properties.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.

  • Drug Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (DAPI Staining)

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to observe morphological changes in the nucleus, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to attach. Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells twice with cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add DAPI staining solution to the coverslips and incubate for 10-15 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with PBS to remove excess DAPI.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will display condensed or fragmented nuclei, appearing as brightly stained bodies, in contrast to the uniform, faint staining of normal nuclei.

Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells cultured in a 96-well black plate

  • This compound

  • Serum-free medium

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells (1 x 10^4 cells/well) in a 96-well black, clear-bottom plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 12 or 24 hours).

  • Dye Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or capture images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in 6-well plates, allow them to attach, and then treat with this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for In Vivo Evaluation of Eupalitin's Antihypertensive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for investigating the antihypertensive activity of this compound, with a specific focus on its glycoside derivative, this compound 3-O-β-D-galactopyranoside, in in vivo animal models. The primary mechanism of action appears to be the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The protocols outlined below are based on the available scientific literature and are intended to guide researchers in the preclinical assessment of this compound.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data from a representative in vivo study on the antihypertensive effect of this compound 3-O-β-D-galactopyranoside.

Animal Model Treatment Group Dosage Duration Effect on Systolic Blood Pressure (SBP) Effect on Diastolic Blood Pressure (DBP) Reference
Methylprednisolone-induced hypertensive ratsVehicle (Normal Saline)2 mL/kg/week14 days--[1][2][3][4]
This compound 3-O-β-D-galactopyranoside10 mg/kg/day14 daysSignificant reduction (p < 0.01)Significant reduction (p < 0.01)[1]
This compound 3-O-β-D-galactopyranoside20 mg/kg/day14 daysSignificant reduction (p < 0.01)Significant reduction (p < 0.01)
This compound 3-O-β-D-galactopyranoside40 mg/kg/day14 daysSignificant reduction (p < 0.01)Significant reduction (p < 0.01)
Captopril (Standard Drug)5 mg/kg/day14 daysSignificant reductionSignificant reduction
Captopril (Standard Drug)10 mg/kg/day14 daysSignificant reductionSignificant reduction

Experimental Protocols

Animal Model: Methylprednisolone-Induced Hypertension in Rats

This model is suitable for studying hypertension that involves the activation of the renin-angiotensin system.

Materials:

Protocol:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Record the baseline systolic and diastolic blood pressure of all animals using a non-invasive tail-cuff method.

  • Induce hypertension by administering methylprednisolone acetate (20 mg/kg) via intramuscular injection once a week for two weeks.

  • Monitor the development of hypertension by measuring blood pressure weekly. A significant and sustained increase in blood pressure compared to baseline indicates the successful induction of hypertension.

This compound Administration

Materials:

  • This compound or this compound 3-O-β-D-galactopyranoside

  • Vehicle for dissolution/suspension (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Protocol:

  • Prepare the required concentrations of this compound or its glycoside in the chosen vehicle.

  • Divide the hypertensive rats into different groups: a vehicle control group, positive control group (e.g., captopril), and this compound-treated groups at various doses.

  • Administer the respective treatments orally via gavage once daily for the duration of the study (e.g., 14 days).

Blood Pressure Measurement

Protocol:

  • Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly or at the end of the treatment period) using a non-invasive tail-cuff method.

  • To ensure accuracy, acclimate the rats to the measurement procedure for several days before recording the data.

  • Take multiple readings for each animal at each time point and calculate the average.

Assessment of Mechanism of Action (Optional)

Protocol:

  • At the end of the treatment period, collect blood samples from the animals via cardiac puncture under anesthesia.

  • Centrifuge the blood to separate the plasma.

  • Use commercially available ELISA or RIA kits to measure plasma renin activity and angiotensin II levels according to the manufacturer's instructions.

This protocol helps to assess the direct vasorelaxant effects of this compound.

Materials:

  • Thoracic aorta from euthanized rats

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Phenylephrine (B352888) or KCl for inducing contraction

  • Acetylcholine to test endothelial integrity

  • This compound solution

Protocol:

  • Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g.

  • Induce contraction with phenylephrine (1 µM) or KCl (80 mM).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to determine its vasorelaxant effect.

  • To investigate the role of the endothelium, some experiments can be performed on endothelium-denuded aortic rings or in the presence of a nitric oxide synthase inhibitor like L-NAME.

Protocol:

  • Collect aortic tissue or plasma samples from the experimental animals.

  • Homogenize the tissue samples in an appropriate buffer.

  • Measure the levels of nitrite (B80452) and nitrate, the stable metabolites of NO, using the Griess reagent or a commercially available NO assay kit. An increase in nitrite/nitrate levels in the this compound-treated group would suggest an enhancement of NO production.

Mandatory Visualizations

experimental_workflow acclimatization Acclimatization of Rats baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp hypertension_induction Induction of Hypertension (Methylprednisolone) baseline_bp->hypertension_induction grouping Grouping of Animals hypertension_induction->grouping treatment Treatment Administration (this compound/Vehicle/Captopril) grouping->treatment bp_monitoring Blood Pressure Monitoring treatment->bp_monitoring mechanistic_studies Mechanistic Studies (Optional) treatment->mechanistic_studies data_analysis Data Analysis bp_monitoring->data_analysis

Caption: Experimental workflow for in vivo antihypertensive studies.

raas_pathway cluster_inhibition Site of this compound Action ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP This compound This compound This compound->ACE Inhibits vasodilation_pathway This compound This compound Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Stimulates eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-Arginine Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO->Smooth_Muscle_Cell sGC sGC cGMP cGMP sGC->cGMP GTP Relaxation Relaxation (Vasodilation) cGMP->Relaxation

References

Eupalitin in the Crosshairs: Molecular Docking Studies Reveal Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Eupalitin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Molecular docking, a computational technique that predicts the binding affinity and interaction of a small molecule with a target protein, has been instrumental in elucidating the mechanisms behind this compound's biological effects. These in silico studies provide a foundation for rational drug design and further preclinical and clinical investigations.

This document provides a comprehensive overview of the molecular docking studies conducted on this compound, with a focus on its interactions with key protein targets. It includes detailed protocols for performing molecular docking simulations and presents the available quantitative data in a clear, tabular format. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

I. Application Notes: this compound and Its Protein Targets

Molecular docking studies have primarily investigated the glycoside form of this compound, This compound 3-O-β-D-galactopyranoside , and have identified several key protein targets implicated in hypertension, inflammation, and cancer.

Angiotensin-Converting Enzyme (ACE)

This compound 3-O-β-D-galactopyranoside has been studied for its potential to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2][3][4] Molecular docking simulations have shown that this compound can effectively bind to the active site of ACE, suggesting a mechanism for its observed antihypertensive effects.[2][3][4]

Mitogen-Activated Protein Kinases (MAPKs)

The anti-inflammatory and immunomodulatory effects of this compound have been linked to its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, docking studies have explored the binding of this compound 3-O-β-D-galactopyranoside to p38 MAP kinase and MAPK/ERK kinase 2 (MEK2) . These kinases are crucial in the regulation of pro-inflammatory cytokine production.

Other Potential Targets

Based on the known anti-inflammatory and anti-cancer properties of this compound, other potential protein targets for molecular docking studies include:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the immune response and inflammation.

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells.

While specific molecular docking data for this compound aglycone is limited in the reviewed literature, the strong binding affinities observed for its glycoside suggest that this compound itself is a promising candidate for further in silico and in vitro investigation against these and other therapeutic targets.

II. Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking studies of this compound 3-O-β-D-galactopyranoside with its target proteins.

Table 1: Docking Scores of this compound 3-O-β-D-galactopyranoside with Target Proteins

LigandTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
This compound 3-O-β-D-galactopyranosideACE1J37Glide-7.98Captopril-9.44
This compound 3-O-β-D-galactopyranosideACE1J37Not Specified-7.89CaptoprilNot Specified

Table 2: Interaction Details of this compound 3-O-β-D-galactopyranoside with ACE (PDB: 1J37)

LigandInteracting ResiduesType of Interaction
This compound 3-O-β-D-galactopyranosideAspartate (ASP), Serine (SER), Phenylalanine (PHE)Hydrogen Bonding, Electrostatic

III. Experimental Protocols: Molecular Docking of this compound

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a target protein using AutoDock Tools and AutoDock Vina.

Prerequisites
  • Software:

    • PyMOL: For visualizing and preparing protein and ligand structures.

    • AutoDock Tools (ADT): For preparing input files for AutoDock Vina.

    • AutoDock Vina: The molecular docking program.

    • Discovery Studio Visualizer or LigPlot+: For analyzing and visualizing protein-ligand interactions.

  • Input Files:

    • 3D structure of the target protein (in .pdb format, downloadable from the Protein Data Bank).

    • 3D structure of this compound (in .sdf or .mol2 format, downloadable from PubChem or other chemical databases).

Protocol

Step 1: Protein Preparation

  • Open the protein PDB file in PyMOL.

  • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Add polar hydrogens to the protein structure.

  • Save the cleaned protein structure as a new PDB file.

Step 2: Ligand Preparation

  • Open the this compound structure file in PyMOL or a similar molecular viewer.

  • Check the structure for correctness , including bond orders and hybridization states.

  • Minimize the energy of the ligand structure using a force field like MMFF94.

  • Save the prepared ligand structure in .pdb or .mol2 format.

Step 3: Preparing Input Files with AutoDock Tools (ADT)

  • Open ADT.

  • Load the prepared protein PDB file. ADT will automatically add hydrogens and compute Gasteiger charges. Save the protein in .pdbqt format.

  • Load the prepared ligand file. ADT will detect the root and rotatable bonds. Save the ligand in .pdbqt format.

Step 4: Grid Box Generation

  • In ADT, with the protein loaded, define the search space (grid box) for docking. This box should encompass the active site of the protein.

  • Adjust the center and dimensions of the grid box to ensure it is large enough to allow the ligand to move freely within the binding pocket.

  • Save the grid parameters in a configuration file (e.g., conf.txt).

Step 5: Running the Docking Simulation with AutoDock Vina

  • Open a command-line terminal.

  • Navigate to the directory containing your prepared protein and ligand .pdbqt files and the grid configuration file.

  • Execute the AutoDock Vina command:

    • --receptor: Your prepared protein file.

    • --ligand: Your prepared ligand file.

    • --config: Your grid configuration file.

    • --out: The output file for the docked poses.

    • --log: A log file containing the binding affinity scores.

Step 6: Analysis of Results

  • Examine the log file to find the binding affinity scores for the different docked poses. The more negative the score, the stronger the predicted binding.

  • Visualize the output .pdbqt file in PyMOL or Discovery Studio Visualizer to observe the predicted binding poses of this compound within the protein's active site.

  • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues using Discovery Studio Visualizer or LigPlot+.

IV. Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which this compound's target proteins are involved.

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction This compound This compound This compound->ACE inhibits

Caption: Renin-Angiotensin System and the inhibitory action of this compound on ACE.

G cluster_MAPK MAPK/ERK Signaling Pathway Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation This compound This compound This compound->MEK inhibits

Caption: MAPK/ERK signaling pathway and the potential inhibitory role of this compound.

Experimental Workflow

The following diagram illustrates the general workflow of a molecular docking study.

G cluster_Workflow Molecular Docking Workflow A Protein Structure Preparation C Grid Box Generation A->C B Ligand Structure Preparation B->C D Docking Simulation C->D E Analysis of Results D->E F Visualization of Interactions E->F

Caption: A generalized workflow for molecular docking studies.

References

Application Notes and Protocols for Assessing Eupalitin Bioavailability and Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and pharmacokinetic data for eupalitin in rat models. The following sections summarize the key findings and methodologies for assessing the bioavailability and pharmacokinetic profile of this promising flavonoid.

This compound Pharmacokinetic Profile

This compound, a pharmacologically active flavone, exhibits poor oral bioavailability and undergoes rapid metabolism in rats. A primary metabolite, eupatilin-7β-O-glucuronide (E-7-G), has been identified and quantified. The pharmacokinetic parameters for both this compound and its metabolite are summarized below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous AdministrationOral Administration
Dose 5 mg/kg25 mg/kg
Absolute Bioavailability (F) -2.7%[1]
Cmax (ng/mL) -13.5 ± 4.2
Tmax (h) -0.28 ± 0.10
AUC (0-t) (ng·h/mL) 337.4 ± 81.539.8 ± 11.7
AUC (0-inf) (ng·h/mL) 342.6 ± 83.245.1 ± 13.9
t1/2 (h) 0.29 ± 0.08[1]0.85 ± 0.31
CL (L/h/kg) 14.82 ± 3.59[1]-
Vz (L/kg) 4.87 ± 1.13-

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vz: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Eupatilin-7β-O-glucuronide (E-7-G) in Rats

ParameterIntravenous Administration of this compoundOral Administration of this compound
Dose of this compound 5 mg/kg25 mg/kg
Cmax (ng/mL) 1385.7 ± 211.4896.4 ± 153.7
Tmax (h) 0.25 ± 0.000.42 ± 0.15
AUC (0-t) (ng·h/mL) 1288.8 ± 189.6[1]1875.3 ± 312.9
AUC (0-inf) (ng·h/mL) 1325.4 ± 195.81989.6 ± 345.2
t1/2 (h) 1.15 ± 0.234.15 ± 1.29[1]

Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols are based on established methodologies for the pharmacokinetic assessment of this compound in rats.

Animal Models
  • Species: Male Sprague-Dawley rats.

  • Weight: 220-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Rats should be fasted for 12 hours prior to drug administration, with free access to water.

Drug Administration
  • Intravenous (IV) Administration:

    • Prepare a 1 mg/mL solution of this compound in a vehicle solution of 20% polyethylene (B3416737) glycol 400, 5% ethanol, and 75% saline.

    • Administer a single dose of 5 mg/kg via the tail vein.

  • Oral (PO) Administration:

    • Prepare a 5 mg/mL suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Administer a single dose of 25 mg/kg by oral gavage.

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus at the following time points:

      • IV Administration: 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

      • Oral Administration: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Tissue Distribution (Optional):

    • At the end of the blood collection period, euthanize the rats.

    • Harvest tissues of interest (e.g., liver, kidney, intestine).

    • Rinse tissues with cold saline, blot dry, and weigh.

    • Homogenize the tissues with saline.

    • Store the tissue homogenates at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS
  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Thaw plasma or tissue homogenate samples.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid).

    • Flow Rate: A typical flow rate for analytical HPLC.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound, E-7-G, and the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Drug_Preparation Drug Preparation (IV and Oral Formulations) IV_Admin Intravenous Administration (5 mg/kg) Drug_Preparation->IV_Admin Oral_Admin Oral Administration (25 mg/kg) Drug_Preparation->Oral_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting (Optional) Blood_Collection->Tissue_Harvesting Sample_Processing Plasma/Tissue Homogenate Processing Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing HPLC_MSMS HPLC-MS/MS Analysis Sample_Processing->HPLC_MSMS PK_Analysis Pharmacokinetic Analysis HPLC_MSMS->PK_Analysis

Caption: Workflow for assessing this compound pharmacokinetics in rats.

This compound Metabolism Pathway

G This compound This compound Metabolite Eupatilin-7-O-glucuronide (E-7-G) This compound->Metabolite Glucuronidation (Phase II Metabolism) Excretion Excretion Metabolite->Excretion

Caption: Primary metabolic pathway of this compound in rats.

References

Application Notes and Protocols: Evaluating Eupalitin's Hepatoprotective Activity in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatotoxicity is a significant concern in drug development and a major cause of acute liver failure. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for screening and evaluating the potential hepatoprotective effects of novel compounds. Eupalitin, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its ability to protect liver cells from injury. These application notes provide a comprehensive guide for utilizing HepG2 cells to assess the hepatoprotective activity of this compound. Detailed experimental protocols for key assays and data presentation are included to facilitate reproducible and robust preclinical evaluation.

Core Concepts in Hepatoprotection Assessment

The hepatoprotective potential of this compound is evaluated by its ability to mitigate cellular damage induced by known hepatotoxins such as carbon tetrachloride (CCl4) or galactosamine. The primary mechanisms of action often involve the modulation of oxidative stress and inflammatory pathways. Key endpoints for assessment include:

  • Cell Viability: Measuring the overall health and survival of HepG2 cells.

  • Cellular Injury Markers: Quantifying the release of liver enzymes, which indicates membrane damage.

  • Oxidative Stress Markers: Assessing the balance between reactive oxygen species (ROS) production and antioxidant defenses.

  • Inflammatory Response: Investigating the modulation of key inflammatory signaling pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, providing a clear structure for data comparison and interpretation.

Table 1: Effect of this compound on HepG2 Cell Viability in CCl4-Induced Hepatotoxicity

Treatment GroupConcentration% Cell Viability (Mean ± SD)% Protection (Mean ± SD)
Control (Untreated)-100 ± 5.0-
CCl4 (0.1%)-55.2 ± 3.5-
This compound + CCl410 µg/mL68.5 ± 4.229.7 ± 5.1
This compound + CCl425 µg/mL79.8 ± 3.954.9 ± 4.8
This compound + CCl450 µg/mL88.3 ± 4.573.9 ± 5.5
Silymarin (B1681676) (Positive Control) + CCl410 µg/mL92.1 ± 3.782.4 ± 4.2

Note: Data presented here is illustrative and based on typical results for this compound-3-O-β-D-galactopyranoside[1]. Actual results may vary.

Table 2: Effect of this compound on Liver Enzyme Leakage in CCl4-Treated HepG2 Cells

Treatment GroupConcentrationAST (U/L) (Mean ± SD)ALT (U/L) (Mean ± SD)LDH (U/L) (Mean ± SD)
Control (Untreated)-25 ± 320 ± 250 ± 5
CCl4-85 ± 775 ± 6150 ± 12
This compound + CCl425 µg/mL50 ± 545 ± 490 ± 8
Silymarin + CCl410 µg/mL35 ± 430 ± 365 ± 6

Note: Data is hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Table 3: Effect of this compound on Oxidative Stress Markers in CCl4-Treated HepG2 Cells

Treatment GroupConcentrationROS (Relative Fluorescence)MDA (nmol/mg protein)SOD (U/mg protein)GSH (µmol/mg protein)
Control (Untreated)-100 ± 101.5 ± 0.250 ± 520 ± 2
CCl4-250 ± 204.5 ± 0.425 ± 310 ± 1
This compound + CCl425 µg/mL150 ± 152.5 ± 0.340 ± 416 ± 1.5
Silymarin + CCl410 µg/mL120 ± 122.0 ± 0.245 ± 418 ± 2

Note: Data is hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the hepatoprotective effects of this compound in HepG2 cells.

G cluster_setup Cell Culture and Treatment cluster_assays Hepatoprotective Assessment cluster_analysis Data Analysis and Interpretation A Seed HepG2 Cells B Pre-treat with this compound A->B C Induce Hepatotoxicity (e.g., CCl4) B->C D Cell Viability Assay (MTT) C->D Incubate and Collect Samples E Enzyme Leakage Assays (AST, ALT, LDH) C->E Incubate and Collect Samples F Oxidative Stress Assays (ROS, MDA, SOD, GSH) C->F Incubate and Collect Samples G Signaling Pathway Analysis (Western Blot, ELISA) C->G Incubate and Collect Samples H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Conclusion on Hepatoprotective Activity I->J

Figure 1: Experimental workflow for assessing this compound's hepatoprotective activity.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • This compound

  • Carbon Tetrachloride (CCl4) or D-Galactosamine

  • Silymarin (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 96-well plates (for viability assays) or larger plates/flasks (for other assays) at an appropriate density and allow them to adhere overnight.

  • Prepare stock solutions of this compound and silymarin in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound or silymarin for a specified period (e.g., 2 hours).

  • Induce hepatotoxicity by adding CCl4 (e.g., 0.1% for 2 hours) or D-galactosamine to the culture medium.[1]

  • After the incubation period, collect the cell culture supernatant for enzyme leakage assays and lyse the cells for other assays.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Protocol:

  • After treatment, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Liver Enzyme Leakage Assays (AST, ALT, LDH)

Principle: The release of intracellular enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Use commercially available colorimetric assay kits for AST, ALT, and LDH.

  • Follow the manufacturer's instructions to measure the enzyme activity in the supernatant.

  • The absorbance is measured at the wavelength specified in the kit protocol, and enzyme concentrations are calculated based on a standard curve.

Oxidative Stress Marker Assays

a. Reactive Oxygen Species (ROS) Assay

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • After treatment, wash the cells with warm PBS.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

b. Malondialdehyde (MDA) Assay

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product that can be measured spectrophotometrically.

Protocol:

  • Lyse the treated cells and collect the cell lysate.

  • Use a commercial MDA assay kit.

  • Follow the manufacturer's protocol, which typically involves reacting the lysate with TBA reagent and measuring the absorbance of the resulting product at around 532 nm.

  • Normalize the MDA concentration to the total protein content of the cell lysate.

c. Superoxide Dismutase (SOD) and Glutathione (GSH) Assays

Principle: The activities of antioxidant enzymes like SOD and the levels of non-enzymatic antioxidants like GSH can be measured using specific colorimetric assay kits.

Protocol:

  • Prepare cell lysates from treated HepG2 cells.

  • Use commercially available SOD and GSH assay kits.

  • Follow the manufacturer's instructions to determine the SOD activity and GSH levels.

  • Normalize the results to the total protein concentration in the cell lysates.

Signaling Pathway Analysis

The hepatoprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.

G cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Nrf2 Pathway cluster_outcome Cellular Response stress Oxidative Stress (e.g., from CCl4) keap1 Keap1 stress->keap1 induces dissociation This compound This compound This compound->keap1 promotes dissociation nrf2_cyto Nrf2 (Cytoplasm) keap1->nrf2_cyto releases nrf2_nuc Nrf2 (Nucleus) nrf2_cyto->nrf2_nuc translocates are ARE nrf2_nuc->are binds to ho1 HO-1 are->ho1 activates transcription of nqo1 NQO1 are->nqo1 activates transcription of protection Hepatoprotection ho1->protection leads to nqo1->protection leads to

Figure 2: this compound's proposed activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines, thereby mitigating liver inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathway NF-κB Pathway cluster_outcome Cellular Response stimulus Inflammatory Stimuli (e.g., from CCl4) ikb IκBα stimulus->ikb induces phosphorylation & degradation This compound This compound This compound->ikb inhibits phosphorylation & degradation protection Reduced Inflammation This compound->protection contributes to nfkb_cyto NF-κB (p65/p50) ikb->nfkb_cyto releases nfkb_nuc NF-κB (Nucleus) nfkb_cyto->nfkb_nuc translocates inflammation Inflammatory Genes (TNF-α, IL-6) nfkb_nuc->inflammation activates transcription of

Figure 3: this compound's proposed inhibition of the NF-κB signaling pathway.

Protocol for Western Blot Analysis:

  • Lyse treated HepG2 cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, phospho-p65, p65, and IκBα.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Protocol for ELISA:

  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay procedure and data analysis.

Conclusion

The use of HepG2 cells provides a robust and reproducible in vitro system to evaluate the hepatoprotective properties of this compound. By employing the assays and protocols outlined in these application notes, researchers can systematically assess the efficacy of this compound in mitigating toxin-induced liver cell injury and elucidate its underlying mechanisms of action, particularly its role in modulating oxidative stress and inflammation. This structured approach will facilitate the generation of high-quality preclinical data to support the further development of this compound as a potential hepatoprotective agent.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Eupalitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a flavonoid found in various medicinal plants, has demonstrated potential therapeutic properties, including antioxidant and anti-inflammatory activities. Recent studies suggest its promise as a neuroprotective agent. An in vivo study has shown that this compound can modulate cognitive function in diabetic rats by reducing oxidative stress, as evidenced by decreased lipid peroxidation and increased glutathione (B108866) levels[1][2][3]. Furthermore, this compound has been found to exert anti-inflammatory effects by inhibiting the activation of NF-κB in microglial cells, a key process in neuroinflammation. These application notes provide a comprehensive experimental framework to systematically evaluate the neuroprotective potential of this compound using established in vitro models of neurodegenerative processes. The protocols herein describe methods to assess this compound's efficacy in mitigating oxidative stress, neuroinflammation, and apoptosis, and to elucidate the underlying molecular mechanisms.

General Experimental Workflow

The experimental design involves utilizing three distinct in vitro models that represent key pathological features of neurodegenerative diseases: oxidative stress, Parkinson's disease-like toxicity, and neuroinflammation. This compound's protective effects will be quantified through a series of biochemical and cell-based assays.

G cluster_models In Vitro Neurotoxicity Models cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_moa Mechanism of Action model1 Oxidative Stress (HT22 Cells + Glutamate) treatment Pre-treatment with This compound (various conc.) model1->treatment model2 Parkinson's Disease Model (SH-SY5Y Cells + 6-OHDA) model2->treatment model3 Neuroinflammation (BV2 Cells + LPS) model3->treatment moa2 Inflammatory Response (NF-κB Translocation, Cytokine ELISA) model3->moa2 assay1 Cell Viability (MTT & LDH Assays) treatment->assay1 assay2 Oxidative Stress (ROS Measurement) treatment->assay2 assay3 Apoptosis (Caspase-3 Activity, Bcl-2/Bax Ratio) treatment->assay3 moa1 Signaling Pathway Analysis (Western Blot for Nrf2/HO-1) assay3->moa1 G cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from 6-OHDA, Glutamate) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 activates transcription HO1->ROS neutralizes Neuroprotection Neuroprotection HO1->Neuroprotection Nrf2_n->ARE binds G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates NFkB NF-κB Pathway This compound->NFkB inhibits LPS LPS LPS->NFkB Toxin Neurotoxin (e.g., 6-OHDA) Toxin->PI3K_Akt inhibits Bax ↓ Bax (Pro-apoptotic) Toxin->Bax activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 PI3K_Akt->Bax Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Caspase3 ↓ Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis ↓ Apoptosis Caspase3->Apoptosis Inflammation ↓ Neuroinflammation Cytokines->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalitin Yield from Boerhavia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of eupalitin from Boerhavia diffusa.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield significantly lower than reported values?

A1: Low this compound yield can be attributed to several factors throughout the extraction and purification process. Consider the following potential causes and solutions:

  • Plant Material: The concentration of this compound can vary depending on the geographical location of the plant, the time of harvest, and the specific plant part used. The leaves of Boerhavia diffusa are reported to be a rich source of this compound-3-O-β-D-galactopyranoside. Ensure you are using high-quality, properly identified, and dried plant material. The use of whole plant material may result in a lower percentage yield of the target compound compared to using only the leaves.[1][2][3][4][5]

  • Extraction Solvent: The choice of solvent is critical for efficient extraction. This compound is a flavonoid glycoside, and its polarity dictates the optimal solvent system. Hydro-alcoholic solutions, particularly aqueous methanol (B129727), have been shown to be effective. An 80% methanol in water solution has been identified as optimal in some studies. Using a solvent with inappropriate polarity will result in poor extraction efficiency.

  • Extraction Method and Parameters: The extraction method, duration, and temperature significantly impact the yield. Maceration, Soxhlet extraction, and ultrasound-assisted extraction are common methods. For optimal yield of this compound-3-O-β-D-galactopyranoside, a Box-Behnken statistical design identified an extraction time of 90 minutes at a temperature of 45°C as ideal. Inadequate extraction time may not allow for complete diffusion of the compound from the plant matrix, while excessively high temperatures can lead to degradation of the flavonoid glycoside.

  • Purification and Isolation: Loss of compound can occur during the fractionation and crystallization steps. Ensure complete precipitation of this compound from the methanolic solution by allowing it to stand overnight in a refrigerator. Multiple recrystallizations may be necessary to achieve high purity but can also lead to some product loss.

Q2: I am observing significant degradation of my this compound sample. What could be the cause?

A2: this compound, being a flavonoid glycoside, is susceptible to degradation under certain conditions. Key factors include:

  • Elevated Temperatures: High temperatures during extraction and solvent evaporation can lead to the degradation of flavonoid glycosides. It is recommended to use a rotary evaporator under reduced pressure at a temperature around 40°C for solvent removal.

  • Exposure to Light and Air: Prolonged exposure to light and air can cause oxidation and degradation of flavonoids. Store extracts and purified compounds in airtight, dark containers, preferably under an inert atmosphere if possible.

  • pH of the Extraction Medium: The stability of flavonoids can be pH-dependent. While not extensively detailed for this compound in the provided results, it is a general consideration for phytochemical extraction. Maintaining a neutral or slightly acidic pH is often beneficial.

Q3: My purified compound shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I improve the purity?

A3: The presence of multiple spots on a TLC plate indicates impurities. To improve the purity of your this compound sample, consider the following:

  • Fractionation: Ensure proper fractionation of the crude extract using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This will help in separating compounds with different polarities before the final purification step. This compound-3-O-β-D-galactopyranoside is typically found in the ethyl acetate fraction.

  • Crystallization: The crystallization process is crucial for purification. After dissolving the enriched fraction in hot methanol, allow it to cool slowly and then store it in a refrigerator overnight to facilitate the formation of pure crystals.

  • Recrystallization: Multiple recrystallizations using hot methanol may be necessary to remove closely related impurities.

  • Column Chromatography: For highly impure samples, column chromatography using silica (B1680970) gel can be an effective purification step. Elution with a suitable solvent gradient can separate this compound from other compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound from Boerhavia diffusa.

Q1: What is the expected yield of this compound from Boerhavia diffusa?

A1: The yield of this compound-3-O-β-D-galactopyranoside can vary significantly based on the extraction and purification methods employed. Reported yields for the pure crystalline compound are in the range of 0.075% to 0.1578% w/w from the dried plant material. Some patented processes claim yields between 0.25% and 0.5% w/w.

Q2: Which part of the Boerhavia diffusa plant should be used for the highest this compound yield?

A2: The leaves of Boerhavia diffusa are reported to be a rich source of this compound-3-O-β-D-galactopyranoside and are often the preferred plant part for achieving a higher yield. While other parts like the stem and aerial parts also contain the compound, the concentration is generally lower.

Q3: What is the most effective solvent for extracting this compound?

A3: A hydro-alcoholic mixture, specifically 80% methanol in water, has been identified as an optimal solvent system for the extraction of this compound-3-O-β-D-galactopyranoside. This solvent mixture effectively balances the polarity required to extract the flavonoid glycoside from the plant matrix.

Q4: What are the optimal conditions for this compound extraction?

A4: Based on a Box-Behnken statistical design, the optimal extraction conditions for maximizing the yield of this compound-3-O-β-D-galactopyranoside are an extraction time of 90 minutes, a temperature of 45°C, and a solvent ratio of 80% methanol in water (v/v).

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Thin Layer Chromatography (HPTLC) is a validated and widely used method for the quantification of this compound-3-O-β-D-galactopyranoside in Boerhavia diffusa extracts. The separation is typically achieved on HPTLC plates with a mobile phase such as toluene:acetone:water (5:15:1 v/v/v). Other analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) can also be used for determination and quantification.

Data Presentation

Table 1: Comparison of this compound Yield from Boerhavia diffusa using Different Extraction Methods

Plant PartExtraction MethodSolventYield (% w/w)Reference
LeavesMaceration & FractionationHydro-alcoholic, then Ethyl Acetate0.1578
LeavesHot Continuous (Soxhlet)Methanol0.35
LeavesHot Continuous (Soxhlet)Rectified Spirit0.40
LeavesPercolation80% Aqueous Methanol0.30
StemsHot Continuous (Soxhlet)Rectified Spirit0.07
Whole PlantMaceration50% Aqueous Ethanol0.075
Aerial PartsHot Continuous (Soxhlet)Rectified Spirit0.12

Experimental Protocols

Protocol 1: Optimized Extraction and Isolation of this compound-3-O-β-D-galactopyranoside

This protocol is based on the optimized parameters identified by a Box-Behnken design for maximizing yield.

  • Plant Material Preparation:

    • Air-dry the leaves of Boerhavia diffusa in the shade at room temperature (approximately 25°C).

    • Grind the dried leaves into a coarse powder.

  • Extraction:

    • Subject the dried powder to extraction with an 80% methanol in water (v/v) solution.

    • Maintain the extraction for 90 minutes at a constant temperature of 45°C with continuous stirring.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude hydro-alcoholic extract in water and sequentially partition it with n-hexane, chloroform, and ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound-3-O-β-D-galactopyranoside.

    • Dry the ethyl acetate fraction completely.

  • Crystallization and Purification:

    • Thoroughly mix the dried ethyl acetate fraction in hot methanol.

    • Store the methanolic solution overnight in a refrigerator to allow for the crystallization of this compound-3-O-β-D-galactopyranoside.

    • Filter the cold methanol solution to separate the solid crystalline powder.

    • Recrystallize the solid powder multiple times with hot methanol to obtain pure this compound-3-O-β-D-galactopyranoside.

Protocol 2: Soxhlet Extraction Method

This protocol describes a continuous extraction method using a Soxhlet apparatus.

  • Plant Material Preparation:

    • Shade-dry the leaves of Boerhavia diffusa and pulverize them into a powder.

  • Soxhlet Extraction:

    • Place the powdered leaves (e.g., 1 kg) in a thimble and insert it into a Soxhlet apparatus.

    • Perform hot continuous extraction with methanol for 32 hours.

  • Concentration:

    • Evaporate the methanol under reduced pressure to obtain a dark green mass (crude extract).

  • Trituration (Fractionation):

    • Successively triturate (shake) the crude extract with hexane, chloroform, and ethyl acetate to remove impurities and enrich the desired fraction.

  • Isolation and Crystallization:

    • Dissolve the remaining residue in methanol.

    • Leave the methanolic solution in a refrigerator overnight.

    • Separate the resulting solid by filtration and crystallize it with methanol to obtain pure this compound-3-O-β-D-galactopyranoside.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Initial Processing cluster_purification Purification cluster_analysis Analysis start Boerhavia diffusa Leaves drying Shade Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration fractionation Solvent Fractionation (Hexane, Chloroform, Ethyl Acetate) concentration->fractionation crystallization Crystallization (from Methanol) fractionation->crystallization recrystallization Recrystallization crystallization->recrystallization hptlc HPTLC Quantification recrystallization->hptlc end Pure this compound hptlc->end

Caption: Workflow for this compound Extraction and Optimization.

anti_osteoporotic_pathway cluster_pathways Intracellular Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds RANK->NFkB Activates RANK->MAPK Activates NFATc1 NFATc1 Activation NFkB->NFATc1 Induces MAPK->NFATc1 Activates Osteoclastogenesis Osteoclast Differentiation & Bone Resorption NFATc1->Osteoclastogenesis Promotes

Caption: this compound's Anti-Osteoporotic Mechanism of Action.

hepatoprotective_pathway cluster_stress Cellular Stressors cluster_pathways Signaling Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Activation This compound->NFkB Inhibits AntioxidantResponse Antioxidant Response (e.g., ↑GSH) This compound->AntioxidantResponse Enhances Hepatoprotection Hepatoprotection This compound->Hepatoprotection OxidativeStress Oxidative Stress (e.g., CCl4 toxicity) OxidativeStress->ROS InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB ROS->NFkB Activates LiverInjury Hepatocyte Injury & Inflammation NFkB->LiverInjury Promotes AntioxidantResponse->ROS Reduces

Caption: this compound's Hepatoprotective Mechanism of Action.

References

Technical Support Center: Eupalitin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of eupalitin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in the chemical synthesis of this compound, a polyhydroxylated and methoxylated flavonoid, revolve around several key aspects:

  • Regioselectivity: The presence of multiple hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold requires precise control over which groups react. This is particularly crucial during alkylation, acylation, or glycosylation steps to ensure the correct isomer is formed.

  • Protecting Group Strategy: To achieve regioselectivity, a multi-step protection and deprotection strategy is often necessary. The selection of appropriate protecting groups is critical; they must be stable under the reaction conditions for subsequent steps and removable without affecting other functional groups. Common protecting groups for hydroxyls in flavonoid synthesis include benzyl (B1604629) and methyl ethers.[1]

  • Low Yields: Certain steps in flavonoid synthesis, such as the initial condensation to form the chalcone (B49325) intermediate or the final cyclization, can suffer from low yields. Side reactions and the formation of byproducts are common.

  • Harsh Reaction Conditions: Some traditional methods for flavonoid synthesis, such as the Allan-Robinson reaction, may require harsh conditions which can lead to the degradation of the product or the formation of undesired side products.[2][3]

  • Selective Demethylation: In syntheses starting from more heavily methoxylated precursors, the selective demethylation to yield the final hydroxyl pattern of this compound can be challenging. Reagents must be chosen carefully to cleave specific methyl ethers without affecting others.[4]

Q2: I am observing a low yield in the Claisen-Schmidt condensation to form the chalcone precursor. What are the likely causes and how can I optimize this step?

A2: Low yields in the Claisen-Schmidt condensation are a common issue. Here are some potential causes and troubleshooting tips:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are typically used. Ensure the base is fresh and of the correct concentration.

  • Solvent: The reaction is often carried out in an alcoholic solvent like ethanol (B145695) or methanol. The solubility of your reactants in the chosen solvent can impact the reaction rate.

  • Temperature: This reaction is often temperature-sensitive. Running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes minimize side reactions and improve the yield of the desired chalcone.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require an extended period, sometimes up to 24-48 hours, to go to completion.

Q3: During the oxidative cyclization of the chalcone to form the flavone (B191248) ring, I am getting a significant amount of aurone (B1235358) byproduct. How can I minimize this?

A3: Aurone formation is a known side reaction during the Algar-Flynn-Oyamada (AFO) reaction, a common method for the oxidative cyclization of 2'-hydroxychalcones to flavonols. The reaction proceeds through an epoxide intermediate. Nucleophilic attack at the α-carbon of the epoxide leads to the desired flavonol, while attack at the β-carbon results in the aurone. To favor flavonol formation:

  • Control of Reaction Conditions: Carefully control the concentration of the base (e.g., NaOH) and the oxidizing agent (e.g., hydrogen peroxide).

  • Substituent Effects: The electronic nature of the substituents on the chalcone can influence the regioselectivity of the epoxide opening. Electron-donating groups on the B-ring may favor flavonol formation.

Q4: What are the most common byproducts I should expect during this compound synthesis?

A4: Besides the starting materials and the desired product, several byproducts can be formed depending on the synthetic route:

  • Incomplete reactions: Unreacted starting materials (acetophenone and benzaldehyde (B42025) derivatives) or intermediates (chalcone).

  • Side-products from condensation: Self-condensation products of the acetophenone.

  • Isomers: Positional isomers may form if the protecting group strategy is not fully effective.

  • Aurones: As mentioned in Q3, these are common byproducts of the AFO reaction.

  • Over- or under-methylated/benzylated products: If using protecting groups, incomplete protection or deprotection can lead to a mixture of related flavonoids.

  • Degradation products: this compound, being a polyhydroxylated flavonoid, can be susceptible to degradation under harsh acidic or basic conditions, or through oxidation.

Troubleshooting Guides

Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low yield of chalcone intermediate Inappropriate base or solvent; incorrect temperature; insufficient reaction time.Optimize base (NaOH, KOH), solvent (ethanol, methanol), and temperature (try lower temperatures). Monitor reaction by TLC to determine optimal reaction time.
Formation of aurone byproduct during cyclization Incorrect reaction conditions for Algar-Flynn-Oyamada (AFO) reaction.Carefully control the concentration of base and hydrogen peroxide. Consider modifying the substituent pattern on the chalcone if possible.
Mixture of partially deprotected products Inefficient deprotection step.Ensure the catalyst (e.g., Pd/C for debenzylation) is active. Optimize reaction time and temperature. Consider using stronger demethylating agents if necessary, but be mindful of selectivity.[4]
Difficulty in achieving regioselectivity Similar reactivity of multiple hydroxyl groups.Employ a robust protecting group strategy, carefully choosing orthogonal protecting groups if multiple hydroxyls need to be differentiated.[1]
Purification
Problem Possible Cause(s) Troubleshooting Steps
Poor separation in column chromatography Inappropriate solvent system; co-elution of closely related byproducts.Systematically screen different solvent systems with varying polarities. Consider using a different stationary phase (e.g., C18 reverse phase). High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating polar compounds like flavonoids.
Low recovery from purification Adsorption of the polar this compound onto the silica (B1680970) gel column; degradation during purification.For column chromatography, consider adding a small amount of acetic acid to the mobile phase to reduce tailing. Use of macroporous resins can be an effective alternative for capturing and eluting flavonoids. Work up reactions at neutral or slightly acidic pH to minimize degradation.
Difficulty in crystallizing the final product Presence of impurities; inappropriate solvent for crystallization.Purify the product to the highest possible level before attempting crystallization. Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, and their mixtures with water). Control the rate of cooling or solvent evaporation. Seeding with a small crystal can induce crystallization.
Product degradation during storage Sensitivity to light, oxygen, pH, and temperature.Store purified this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, use buffers with a slightly acidic pH and store at low temperatures.

Experimental Protocols

A plausible synthetic route for this compound can be adapted from the synthesis of the structurally similar flavonoid, pedalitin.[4] This would likely involve the following key steps:

  • Claisen-Schmidt Condensation: Reaction of a suitably protected 2'-hydroxyacetophenone (B8834) with a protected 3,4-dihydroxybenzaldehyde (B13553) derivative in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone.

  • Oxidative Cyclization (Algar-Flynn-Oyamada Reaction): The purified chalcone is treated with an alkaline solution of hydrogen peroxide to effect an intramolecular cyclization and form the flavonol core.

  • Deprotection: Removal of the protecting groups to yield the final this compound product. For example, benzyl protecting groups can be removed by catalytic hydrogenation over Pd/C.

Data Presentation

Table 1: General Physicochemical Properties of this compound (Qualitative)

Parameter Observation Notes
Solubility in Water PoorSolubility is generally low for the aglycone form.
Solubility in Organic Solvents Soluble in methanol, ethanol, acetone, DMSO. Sparingly soluble in less polar solvents like chloroform (B151607) and ethyl acetate. Insoluble in hexane.Solubility in alcohols is good. DMSO is a good solvent for dissolving for assays.
Stability at Acidic pH Generally more stableFlavonoids are often more stable in slightly acidic conditions (pH 3-5).
Stability at Neutral/Alkaline pH Prone to degradationDegradation can occur at neutral and especially at alkaline pH, often indicated by a color change.
Thermal Stability Degradation at elevated temperaturesProlonged exposure to high temperatures, especially in solution, can lead to degradation. Ideal drying temperatures for flavonoids are typically in the range of 60-70 °C.
Light Sensitivity SensitiveLike many polyphenolic compounds, this compound is likely sensitive to UV and visible light, which can cause degradation.

Mandatory Visualization

Below is a conceptual workflow for the synthesis and purification of this compound, highlighting key stages and potential challenges.

Eupalitin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_challenges Potential Challenges start Starting Materials (Protected Acetophenone & Benzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (e.g., KOH) regioselectivity_issue Regioselectivity Issues start->regioselectivity_issue chalcone_purify Chalcone Purification (Crystallization/Chromatography) chalcone->chalcone_purify low_yield Low Yield chalcone->low_yield flavonol Oxidative Cyclization (AFO) (Flavonol Formation) chalcone_purify->flavonol H2O2, Base deprotection Deprotection (e.g., Hydrogenolysis) flavonol->deprotection e.g., H2, Pd/C byproducts Byproduct Formation (e.g., Aurones) flavonol->byproducts crude_this compound Crude this compound deprotection->crude_this compound extraction Work-up & Extraction crude_this compound->extraction chromatography Chromatography (e.g., Column, HSCCC) extraction->chromatography crystallization Crystallization chromatography->crystallization purification_difficulty Purification Difficulty (Polarity, Co-elution) chromatography->purification_difficulty pure_this compound Pure this compound crystallization->pure_this compound degradation_issue Product Degradation (pH, Temp, Light) pure_this compound->degradation_issue

A conceptual workflow for this compound synthesis and purification with associated challenges.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Eupalitin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of eupalitin in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: this compound, like many flavonoids, is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into a buffer or cell culture medium. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to come out of solution.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent results. If this compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to underestimation of its biological activity and poor reproducibility between experiments.

Q3: My this compound solution appears cloudy over time, even at 4°C. What is happening?

A3: Cloudiness or turbidity indicates that the this compound is aggregating or precipitating out of solution. This can be due to several factors, including:

  • Temperature changes: The solubility of many compounds is temperature-dependent. A solution prepared at room temperature may precipitate when stored at 4°C.

  • pH shifts: The ionization state of this compound's hydroxyl groups can be influenced by the pH of the buffer, which in turn affects its solubility.

  • Instability: Over time, the compound may degrade or aggregate, leading to a decrease in solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer. The final concentration of this compound is above its solubility limit in the final solvent mixture.1. Decrease the final concentration: Lower the working concentration of this compound. 2. Increase co-solvent percentage: If the assay allows, slightly increase the final percentage of the organic co-solvent (e.g., DMSO). Be mindful of solvent toxicity in cell-based assays. 3. Stepwise dilution: Add the this compound stock solution to the aqueous buffer slowly and with vigorous vortexing or stirring to facilitate mixing and prevent localized high concentrations.
Precipitation during incubation. The compound's solubility is temperature-dependent, or the pH of the medium is not optimal.1. Maintain constant temperature: Prepare and use the solutions at the same temperature as your experiment. 2. Optimize buffer pH: Investigate the effect of pH on this compound's solubility. Flavonoids are often more soluble at a slightly basic pH.
Cloudy or hazy solution. Formation of fine precipitates or aggregates.1. Sonication: Briefly sonicate the solution to help break up aggregates and re-dissolve the compound. 2. Filtration: For non-particulate formulations, filter the final solution through a 0.22 µm syringe filter to remove any undissolved material before use. Note that this will lower the effective concentration if significant precipitation has occurred.

Quantitative Data: Solubility of Flavonoids

Direct quantitative solubility data for this compound in common solvents is limited in publicly available literature. However, data from structurally similar flavonoids can provide a useful reference point. The following table summarizes the solubility of other common flavonoids.

Flavonoid Solvent Solubility (mmol/L) Solubility (mg/mL)
QuercetinAcetonitrile5.40~1.63
QuercetinAcetone80~24.18
HesperetinAcetonitrile85~25.69
NaringeninAcetonitrile77~20.96
RutinAcetonitrile0.50~0.31

Note: The data presented here is for other flavonoids and should be used as an estimation for this compound. Actual solubility of this compound may vary.

Experimental Protocols for Enhancing this compound Solubility

Here are detailed protocols for three common methods to improve the aqueous solubility of this compound for in vitro assays.

Co-Solvency with Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for biological assays.

Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a minimal volume of 100% DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Dilution for Cell-Based Assays:

  • Thaw: Thaw a fresh aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO to make the final dilution into the aqueous buffer more accurate.

  • Final Dilution: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Slow Addition: While vortexing the pre-warmed buffer, slowly add the required volume of the this compound stock or intermediate solution dropwise to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] A concentration of 0.1% is generally considered safe for most cell lines.[1]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point for optimization.

  • Dissolution: Dissolve the appropriate amounts of this compound and HP-β-CD in a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film on the inside of the flask.

  • Hydration: Reconstitute the thin film with the desired aqueous buffer or water by gentle agitation or sonication.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-encapsulated this compound.

  • Quantification: It is recommended to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC-UV) to confirm the encapsulation efficiency.

Formulation into Liposomes

Liposomes are lipid-based vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, facilitating their dispersion in aqueous solutions.

Protocol for Preparing this compound-Loaded Liposomes (Thin-Film Hydration Method):

  • Lipid Selection: Choose a suitable lipid composition. A common starting point is a mixture of a phospholipid (e.g., phosphatidylcholine) and cholesterol.

  • Dissolution: Dissolve the lipids and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Film Formation: Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under reduced pressure.

  • Hydration: Hydrate the thin film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Visualizations

Experimental Workflow for Solubilization

G cluster_start Start: Poorly Soluble this compound cluster_process Processing Steps cluster_end End: Solubilized this compound for Assay start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve Method Selection co_solvency Co-solvency (e.g., DMSO) dilute Dilute in Aqueous Buffer co_solvency->dilute cyclodextrin Cyclodextrin Complexation complex Form Inclusion Complex cyclodextrin->complex liposomes Liposome Formulation encapsulate Encapsulate in Lipid/Polymer liposomes->encapsulate nanoparticles Nanoparticle Formulation nanoparticles->encapsulate end Aqueous this compound Solution dilute->end complex->end encapsulate->end

Caption: Workflow for selecting and applying a suitable method to solubilize this compound.

General Decision Workflow for Troubleshooting Precipitation

G start This compound Precipitates in Assay q1 Is the final concentration essential? start->q1 sol_lower_conc Lower the final concentration q1->sol_lower_conc No q2 Can the co-solvent concentration be increased? q1->q2 Yes a1_yes Yes a1_no No end Precipitation Resolved sol_lower_conc->end sol_inc_cosolvent Increase co-solvent (e.g., DMSO) concentration (Check cell tolerance) q2->sol_inc_cosolvent Yes sol_alt_method Use an alternative solubilization method: - Cyclodextrin Complexation - Liposomal Formulation - Nanoparticle Formulation q2->sol_alt_method No a2_yes Yes a2_no No sol_inc_cosolvent->end sol_alt_method->end

Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.

Representative Signaling Pathway Modulated by Flavonoids

G cluster_pathway Example: NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits gene_expression Pro-inflammatory Gene Expression p65 p65 NFkB->p65 p50 p50 NFkB->p50 nucleus Nucleus p65->nucleus Translocation p50->nucleus Translocation nucleus->gene_expression Induces

Caption: Simplified diagram of the NF-κB signaling pathway, a common target of flavonoids.

References

troubleshooting eupalitin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eupalitin. The information is designed to help address common challenges related to the stability of this compound in solution during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity solvents like methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For this compound's glycoside, this compound-3-O-β-D-galactopyranoside, a standard stock solution is typically prepared in methanol.[1] The choice of solvent can impact the stability of flavonoids, so it is crucial to use high-performance liquid chromatography (HPLC)-grade solvents.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions, particularly those of its glycosides, should be stored at low temperatures, such as 4°C, for short-term storage. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is important to note that even at -20°C in solvents like DMSO, molecular mobility can still be significant, potentially leading to degradation over extended periods. Solutions should also be protected from light.

Q3: I see a precipitate in my this compound solution after taking it out of the freezer. What should I do?

A3: A precipitate may form upon freezing, especially if the solution is near its saturation point. Before use, allow the vial to come to room temperature and then vortex or sonicate the solution to ensure the this compound is fully redissolved. If the precipitate does not redissolve, it could be a sign of degradation or lower than expected solubility in that specific solvent at that concentration.

Q4: My solution has changed color. Is my this compound degrading?

A4: A color change in your this compound solution can be an indicator of degradation. Flavonoids can oxidize or undergo other chemical transformations that result in a visible color change. If you observe this, it is recommended to verify the integrity of your this compound using an analytical method like HPLC or UV-Vis spectrophotometry before proceeding with your experiment.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Flavonoids are generally most stable in neutral to weakly acidic conditions. They tend to be unstable under strongly acidic or alkaline conditions. If your experiments involve aqueous buffers, it is advisable to prepare fresh solutions and to be aware that the stability may be compromised over time, especially at non-optimal pH values.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

If you are experiencing variability in your experimental outcomes, it could be due to the instability of your this compound solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh this compound solutions from a solid powder for each experiment to rule out degradation during storage.

  • Verify Concentration: Before use, confirm the concentration of your stock solution using UV-Vis spectrophotometry and Beer's Law, provided you have a known extinction coefficient for this compound in your solvent.

  • Assess Purity: Use HPLC to check the purity of your this compound solution. The presence of unexpected peaks can indicate degradation products.

  • Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Also, be mindful of the temperature at which your experiments are conducted, as higher temperatures can accelerate degradation.

Issue 2: Suspected Degradation of this compound

If you suspect your this compound has degraded, a systematic approach can help confirm this and identify the potential cause.

Troubleshooting Workflow:

cluster_0 Troubleshooting this compound Degradation A Inconsistent Experimental Results or Visual Change in Solution B Prepare Fresh this compound Solution A->B C Analyze Old and New Solutions via HPLC B->C D Compare Chromatograms C->D E Presence of New Peaks or Reduced Main Peak in Old Solution? D->E F Degradation Confirmed E->F Yes G No Significant Difference E->G No I Review Storage Conditions (Temperature, Light, Solvent) F->I H Investigate Other Experimental Parameters G->H J Implement Corrective Actions (e.g., Aliquot, Store at -80°C, Protect from Light) I->J

A flowchart for troubleshooting suspected this compound degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (HPLC grade or higher)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 330.29 g/mol .

  • Weigh the calculated amount of this compound powder accurately using an analytical balance.

  • Transfer the powder to an appropriate vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C or -80°C and protect from light.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study is essential for understanding the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Preparation of this compound Solution: Prepare a working solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period, as flavonoids are often highly unstable in basic conditions.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven (e.g., 60°C or 80°C).

    • Photolytic Degradation: Expose the this compound solution to a light source that provides UV and visible light (e.g., a photostability chamber).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Forced Degradation Workflow:

cluster_1 Forced Degradation Study Workflow start Prepare this compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo analyze Analyze Samples by HPLC at Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare with Unstressed Control analyze->compare evaluate Evaluate Degradation Profile compare->evaluate end Identify Degradation Products & Pathways evaluate->end

A workflow for conducting a forced degradation study of this compound.

Data Presentation

Table 1: Example Data Summary from a this compound Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Number of Degradation Products
0.1 M HCl246085.22
0.1 M NaOH2Room Temp45.74
3% H₂O₂24Room Temp78.93
Thermal488092.11
Photolytic242565.45

Note: The data in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Refining Eupalitin Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the in-vivo dosage of eupalitin for their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols from cited studies are provided.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an in-vivo dose of this compound?

A1: A review of the current literature suggests that a good starting point for this compound dosage depends on the animal model and the condition being studied. For neuroprotective effects in diabetic rats, a dose of 1 mg/kg/day has been used successfully.

For the glycosylated form of this compound, this compound-3-O-β-D-galactopyranoside (EGP), a wider range of doses has been explored. In a rat model of hypertension, doses of 10, 20, and 40 mg/kg showed dose-dependent antihypertensive effects[1][2]. For hepatoprotection in rats, a dose of 60 mg/kg of EGP was found to be effective. In a fish model, a 20 mg/kg dose of EGP showed immunosuppressive activity.

When converting the dose of EGP to an equivalent dose of this compound, it is crucial to consider the difference in their molecular weights:

  • This compound: 330.29 g/mol

  • This compound-3-O-β-D-galactopyranoside (EGP): ~492.43 g/mol

To calculate the equivalent dose of this compound from an EGP dose, you can use the following formula:

Equivalent this compound Dose = (EGP Dose * Molecular Weight of this compound) / Molecular Weight of EGP

For example, a 60 mg/kg dose of EGP would be approximately equivalent to a 40.2 mg/kg dose of this compound.

Q2: How can I select a dose for a new in-vivo model where no this compound data exists?

A2: When there is no established dosage for this compound in your specific model, a dose-ranging study is highly recommended. You can also draw insights from studies on flavonoids with similar structures. For instance, a study investigating six different flavonoids used a dose of 0.3 mmol/kg in mice, which provides a molar concentration-based approach to dose selection that can be adapted for this compound[3].

Q3: What are the known signaling pathways affected by this compound that I should consider for my in-vivo study?

A3: this compound has been shown to modulate several key signaling pathways, which can help in designing your in-vivo experiments and selecting appropriate biomarkers for efficacy.

  • Anti-inflammatory Effects: this compound and its glycoside (EGP) have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway . This leads to the downregulation of pro-inflammatory cytokines such as TNF-α . The p38 MAPK pathway is also implicated in the anti-inflammatory action of EGP.

  • Anticancer Effects: In cancer cell lines, this compound has been observed to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the activation of caspase-3 .

  • Other Pathways: this compound has also been suggested to play a role in the PI3K/Akt signaling pathway , which is crucial in cell survival and proliferation.

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect with my chosen this compound dose. What should I do?

A1: If you are not seeing the desired effect, consider the following troubleshooting steps:

  • Dose Escalation: The initial dose might be too low for your specific model. A systematic dose-escalation study is recommended. Based on the available data for EGP, doses up to 60 mg/kg (this compound equivalent ~40.2 mg/kg) have been used in rats without reported toxicity.

  • Route of Administration: The route of administration significantly impacts bioavailability. Most of the cited studies for this compound and its glycoside have used oral administration. If you are using a different route, you may need to adjust the dose accordingly.

  • Bioavailability: this compound, like many flavonoids, may have limited oral bioavailability. Consider formulating this compound with absorption enhancers or using a different delivery system to improve its systemic exposure. Pharmacokinetic studies on EGP suggest moderate bioavailability[1][4].

  • Metabolism: Flavonoids are often extensively metabolized in the liver and gut. This can lead to lower plasma concentrations of the active compound. Consider analyzing plasma levels of this compound and its metabolites to understand its pharmacokinetic profile in your model.

Q2: I am observing signs of toxicity in my animals. What could be the cause?

A2: While specific toxicology studies on this compound are limited, if you observe adverse effects, consider the following:

  • Dose Reduction: The administered dose may be too high. It is crucial to perform a dose-response study to identify the therapeutic window.

  • Compound Purity: Ensure the purity of your this compound sample. Impurities from the synthesis or extraction process could be contributing to the observed toxicity.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be causing adverse effects. Always include a vehicle-only control group in your experiments to rule out this possibility.

  • Off-target Effects: At higher concentrations, this compound might have off-target effects. A thorough literature search on the potential off-target activities of this compound and related flavonoids is recommended.

Quantitative Data Summary

CompoundAnimal ModelConditionDosageRoute of AdministrationObserved Effect
This compound RatDiabetes (Neuroprotection)1 mg/kg/dayNot SpecifiedNeuroprotective effects
This compound-3-O-β-D-galactopyranoside (EGP) RatHypertension10, 20, 40 mg/kgOralDose-dependent antihypertensive activity
This compound-3-O-β-D-galactopyranoside (EGP) RatHepatotoxicity60 mg/kgNot SpecifiedHepatoprotective effects
This compound-3-O-β-D-galactopyranoside (EGP) FishImmunosuppression20 mg/kgIntramuscularImmunosuppressive effects
Similar Flavonoids (e.g., epicatechin, quercetin) MouseOxidative Stress0.3 mmol/kgOralVaried antioxidant effects

Detailed Experimental Protocols

1. Neuroprotective Effects of this compound in Streptozotocin-Induced Diabetic Rats

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.

  • Dosage: 1 mg/kg/day of this compound.

  • Route of Administration: The specific route of administration is not detailed in the available abstract.

  • Duration: The study involved both acute and chronic treatment phases.

  • Outcome Measures: Behavioral models and biochemical parameters (acetylcholinesterase, lipid peroxidation, glutathione) were assessed.

2. Antihypertensive Activity of this compound-3-O-β-D-galactopyranoside (EGP) in Rats

  • Animal Model: Methylprednisolone-induced hypertensive rats.

  • Dosage: 10, 20, and 40 mg/kg of EGP.

  • Route of Administration: Oral gavage.

  • Vehicle: 5% Carboxymethyl cellulose-Na (CMC-Na).

  • Study Design: Hypertension was induced with methylprednisolone (B1676475) (5 mg/kg/day) for 14 days. EGP was then administered, and blood pressure was measured using a non-invasive tail-cuff method. Blood samples were collected at various time points for pharmacokinetic analysis.

Visualizations

experimental_workflow cluster_dose_finding Dose Finding & Preparation cluster_in_vivo_study In-Vivo Experiment cluster_analysis Data Analysis & Interpretation start Start with Literature Review (1-60 mg/kg range for this compound/EGP) dose_ranging Perform Dose-Ranging Study (e.g., 0.3 mmol/kg based on similar flavonoids) start->dose_ranging formulation Prepare this compound Formulation (e.g., in 5% CMC-Na for oral gavage) dose_ranging->formulation animal_model Select Animal Model (e.g., STZ-induced diabetic rat) formulation->animal_model administration Administer this compound (Specify route and frequency) animal_model->administration monitoring Monitor for Therapeutic Effects & Potential Toxicity administration->monitoring biochemical Biochemical & Histological Analysis monitoring->biochemical pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling biochemical->pk_pd conclusion Draw Conclusions on Efficacy & Safety pk_pd->conclusion

Caption: A generalized experimental workflow for refining the in-vivo dosage of this compound.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway eupalitin_inf This compound / EGP nfkb NF-κB Pathway eupalitin_inf->nfkb inhibits p38_mapk p38 MAPK Pathway eupalitin_inf->p38_mapk inhibits tnf_alpha TNF-α nfkb->tnf_alpha downregulates p38_mapk->tnf_alpha downregulates eupalitin_apop This compound ros ROS Generation eupalitin_apop->ros caspase3 Caspase-3 Activation ros->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways modulated by this compound and its glycoside.

References

Eupalitin Oral Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of eupalitin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral bioavailability of this compound and strategies for its enhancement.

Q1: What is this compound and why is enhancing its oral bioavailability important?

This compound is an O-methylated flavonol with the chemical formula C₁₇H₁₄O₇ and a molar mass of 330.292 g/mol .[1] Like many flavonoids, this compound exhibits promising pharmacological activities. However, its therapeutic potential is often limited by poor oral bioavailability, which can be attributed to low aqueous solubility and extensive first-pass metabolism. Enhancing its oral bioavailability is crucial to achieving effective therapeutic concentrations in the body.

Q2: What are the main challenges associated with the oral delivery of this compound?

The primary challenges for the oral delivery of this compound are:

  • Low Aqueous Solubility: As a flavonoid, this compound is expected to have poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: this compound is susceptible to rapid metabolism in the liver. Studies with human liver microsomes have shown that it is rapidly eliminated, primarily through carboxylesterase-mediated hydrolysis and to a lesser extent by cytochrome P450-mediated oxidation, with CYP3A4 playing a significant role.[1][2]

  • Efflux by Transporters: Like other flavonoids, this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of this compound's oral delivery:

  • Nanoformulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability.[3] Common nanoformulation approaches include:

    • Nanosuspensions: Dispersions of pure drug nanocrystals in a liquid medium.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound.

    • Polymeric Nanoparticles: Biodegradable polymers encapsulating the drug, which can offer controlled release and protection from degradation.[4]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its solubility and dissolution rate.[5][6] Common carriers include polymers like HPMC and PVP.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a nanoemulsion upon contact with gastrointestinal fluids.[7][8][9][10] This pre-dissolved state can bypass the dissolution step and enhance absorption.

Q4: How does the glycosidic form of this compound (this compound-3-O-β-D-galactopyranoside) affect its bioavailability compared to the aglycone form?

Generally, the aglycone (non-sugar-bound) form of flavonoids tends to have higher passive permeability across the intestinal epithelium compared to their glycosidic counterparts.[2] However, the sugar moiety can influence solubility and interaction with active transporters. A pharmacokinetic study in rats with this compound-3-O-β-D-galactopyranoside showed moderate bioavailability.[11][12] The glycoside is likely hydrolyzed by intestinal enzymes to the aglycone before or during absorption. The overall bioavailability will depend on the rate and extent of this hydrolysis, as well as the subsequent absorption and metabolism of the released this compound.

Q5: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely be classified?

The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[13][14]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on the expected low aqueous solubility and potentially good permeability of the aglycone form (a common characteristic of flavonoids), this compound is likely a BCS Class II or Class IV compound. A definitive classification would require experimental determination of its solubility and permeability.

Section 2: Troubleshooting Guides

This section provides troubleshooting advice for common experimental issues in a question-and-answer format.

In-Vitro Dissolution Studies

Q: My this compound formulation is showing poor and inconsistent dissolution results. What could be the cause?

A:

  • Issue: Inadequate Wetting of this compound.

    • Troubleshooting: this compound's hydrophobicity can lead to poor wetting and aggregation. Consider adding a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve wettability.

  • Issue: Improper Deaeration of the Dissolution Medium.

    • Troubleshooting: Dissolved gases in the medium can form bubbles on the surface of the dosage form, hindering dissolution. Ensure the dissolution medium is properly deaerated before starting the experiment.

  • Issue: "Cone" Formation (for paddle apparatus).

    • Troubleshooting: Undissolved powder can accumulate at the bottom of the vessel, forming a cone that reduces the surface area available for dissolution. Ensure the paddle speed is optimized (typically 50-75 rpm for USP Apparatus 2) to maintain adequate hydrodynamics without causing excessive turbulence.[15]

  • Issue: Degradation of this compound in the Dissolution Medium.

    • Troubleshooting: Flavonoids can be unstable at certain pH values. Assess the stability of this compound in the chosen dissolution medium by incubating a known concentration over the duration of the study and analyzing for degradation products. Adjust the pH of the medium if necessary.

Caco-2 Permeability Assays

Q: I am observing very low apparent permeability (Papp) values for my this compound formulation in the Caco-2 assay. How can I troubleshoot this?

A:

  • Issue: Low Solubility of this compound in the Transport Buffer.

    • Troubleshooting: this compound may precipitate in the aqueous transport buffer, leading to an underestimation of its permeability.

      • Ensure the concentration of this compound used is below its saturation solubility in the buffer.

      • Consider adding a non-toxic solubilizing agent, such as a low concentration of a cyclodextrin (B1172386) or a surfactant, to the transport medium.

  • Issue: High Non-Specific Binding.

    • Troubleshooting: Lipophilic compounds like this compound can bind to the plastic of the assay plates, reducing the concentration available for transport.

      • Perform a mass balance study to quantify the recovery of this compound from the apical and basolateral compartments, as well as the cell monolayer.

      • Using low-binding plates can help mitigate this issue.

  • Issue: Active Efflux.

    • Troubleshooting: this compound may be a substrate for efflux transporters like P-gp, which would result in a low apical-to-basolateral (A-B) Papp value and a high basolateral-to-apical (B-A) Papp value (efflux ratio > 2).

      • Conduct bidirectional permeability studies (A-B and B-A) to determine the efflux ratio.

      • Include known P-gp inhibitors (e.g., verapamil) in the assay to see if the A-B permeability increases.

  • Issue: Poor Monolayer Integrity.

    • Troubleshooting: A compromised Caco-2 monolayer can lead to inaccurate permeability results.

      • Routinely check the transepithelial electrical resistance (TEER) values of the monolayers before and after the experiment.

      • Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

In-Vivo Pharmacokinetic Studies

Q: The plasma concentrations of this compound in my animal study are below the limit of quantification (BLQ) or highly variable. What are the potential reasons?

A:

  • Issue: Insufficient Oral Bioavailability.

    • Troubleshooting: The inherent poor solubility and extensive first-pass metabolism of this compound may result in very low systemic exposure.

      • This is the core problem to be addressed with enabling formulations (nanoformulations, solid dispersions, SNEDDS).

      • Consider administering a higher dose if toxicologically permissible.

  • Issue: Rapid Metabolism.

    • Troubleshooting: this compound is rapidly metabolized in the liver.[2]

      • Analyze plasma samples not only for the parent this compound but also for its major metabolites to get a more complete picture of its absorption and disposition.

  • Issue: Analytical Method Sensitivity.

    • Troubleshooting: The analytical method may not be sensitive enough to detect the low concentrations of this compound in plasma.

      • Optimize the extraction procedure from plasma to improve recovery.

      • Use a more sensitive analytical technique, such as LC-MS/MS, which is often necessary for quantifying low levels of metabolites and parent drugs in biological matrices.[13]

  • Issue: Instability in Biological Samples.

    • Troubleshooting: this compound may degrade in the collected blood/plasma samples.

      • Ensure rapid processing of blood samples (e.g., immediate centrifugation at low temperatures) and store plasma at -80°C.

      • Conduct stability studies of this compound in plasma under handling and storage conditions.

Section 3: Data Presentation

The following tables summarize key data related to this compound and its bioavailability.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and its Glycoside

ParameterThis compound (Aglycone)This compound-3-O-β-D-galactopyranosideReference
Chemical Formula C₁₇H₁₄O₇C₂₃H₂₄O₁₂[1]
Molar Mass ( g/mol ) 330.292492.43[1]
Aqueous Solubility Data not available (expected to be low)Data not available (likely higher than aglycone)-
LogP Data not available (expected to be lipophilic)Data not available-
BCS Class Likely Class II or IV (predicted)Data not available-
Pharmacokinetic Data (in rats, oral administration)
Cmax (ng/mL)Data not available185.67 ± 12.58 (at 40 mg/kg)[11]
Tmax (h)Data not available2.0 ± 0.5 (at 40 mg/kg)[11]
AUC₀₋t (ng·h/mL)Data not available1125.33 ± 102.6 (at 40 mg/kg)[11]
BioavailabilityData not availableModerate (qualitative)[11][12]

Table 2: Comparison of Bioavailability Enhancement Strategies for Flavonoids (General)

Formulation StrategyPrinciple of Bioavailability EnhancementPotential AdvantagesPotential Challenges
Nanosuspension Increased surface area leads to faster dissolution.High drug loading, simple formulation.Physical instability (particle growth).
Solid Lipid Nanoparticles (SLNs) Encapsulation, increased surface area, potential for lymphatic uptake.Good biocompatibility, controlled release.Lower drug loading, potential for drug expulsion during storage.
Polymeric Nanoparticles Encapsulation, protection from degradation, controlled release.High versatility in polymer selection, potential for targeting.Potential for toxicity of polymers, complex manufacturing.
Solid Dispersion Drug dispersed in a carrier at a molecular level, enhancing wettability and dissolution.Significant increase in dissolution rate, simple manufacturing (e.g., spray drying).Physical instability (recrystallization of the amorphous drug).
SNEDDS Drug is pre-dissolved in a lipid-based system, forming a nanoemulsion in the GI tract.Bypasses dissolution step, enhances solubility and membrane permeability.High surfactant content can cause GI irritation, limited drug loading.

Section 4: Experimental Protocols

This section provides generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental setup.

Protocol 4.1: In-Vitro Dissolution Testing of this compound Solid Dispersion
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a buffer relevant to the intended absorption site (e.g., pH 1.2 simulated gastric fluid for 2 hours, followed by pH 6.8 simulated intestinal fluid). Consider adding 0.1-0.5% SDS if wettability is an issue.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a single dosage form (e.g., capsule or tablet containing the this compound solid dispersion) in each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm PTFE). e. Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.

Protocol 4.2: Caco-2 Cell Permeability Assay
  • Cell Culture: a. Culture Caco-2 cells on semi-permeable inserts (e.g., Transwell®) for 21 days to allow for differentiation and monolayer formation. b. Monitor monolayer integrity by measuring TEER values.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. c. Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. f. At the end of the experiment, take samples from the donor compartment and lyse the cells to determine the intracellular concentration. g. Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 4.3: In-Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Formulation Administration: a. Administer the this compound formulation orally via gavage at a predetermined dose. b. For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Blood Sampling: a. Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). b. Collect blood in heparinized tubes.

  • Sample Processing: a. Centrifuge the blood samples to separate the plasma. b. Store plasma samples at -80 °C until analysis.

  • Bioanalysis: a. Extract this compound and any known metabolites from the plasma using protein precipitation or liquid-liquid extraction. b. Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), and clearance (CL). b. Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to enhancing this compound's oral bioavailability.

G cluster_challenges Challenges in Oral this compound Delivery cluster_dissolution Dissolution Barrier cluster_absorption Absorption Barrier cluster_metabolism Metabolism Barrier This compound This compound (Oral Dose) GI_Tract Gastrointestinal Tract This compound->GI_Tract Solubility Low Aqueous Solubility GI_Tract->Solubility Leads to Permeability Poor Permeability / Efflux GI_Tract->Permeability Leads to Bioavailability Low Oral Bioavailability Solubility->Bioavailability FirstPass First-Pass Metabolism (Liver) Permeability->FirstPass Absorbed drug goes to Permeability->Bioavailability FirstPass->Bioavailability G cluster_workflow In-Vivo Pharmacokinetic Study Workflow Formulation Prepare this compound Formulation Dosing Oral Administration to Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Results Determine Cmax, Tmax, AUC, Bioavailability PK_Analysis->Results G cluster_snedds SNEDDS Mechanism of Action SNEDDS_Capsule SNEDDS Capsule (this compound in Oil/Surfactant) GI_Fluids GI Fluids (Stomach/Intestine) SNEDDS_Capsule->GI_Fluids Ingestion Nanoemulsion Spontaneous Nanoemulsification GI_Fluids->Nanoemulsion Contact with Droplets This compound-loaded Nanodroplets Nanoemulsion->Droplets Absorption Enhanced Absorption (across enterocytes) Droplets->Absorption Circulation Systemic Circulation Absorption->Circulation

References

Eupalitin Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Eupalitin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

A1: this compound is a flavonoid compound that has been investigated for various biological activities, including potential antihypertensive and hepatoprotective effects.[1] Some studies suggest that one of its mechanisms of action could be the inhibition of the angiotensin-converting enzyme (ACE).[1] Like many flavonoids, it is also studied for its potential anti-inflammatory and anti-cancer properties.

Q2: What are "off-target" effects and why are they a concern when using this compound in cell-based assays?

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

A3: The optimal concentration, often referred to as the "therapeutic window," is the range that maximizes the desired on-target effect while minimizing cytotoxicity and off-target activities. To determine this, it is crucial to perform a dose-response curve for both the intended biological activity and general cell viability. A good starting point is to test a wide range of concentrations (e.g., from nanomolar to high micromolar) in your specific cell line.

Q4: Are there known off-target kinases for this compound?

Q5: How can I confirm that an observed cellular phenotype is a direct result of this compound's on-target activity?

A5: Distinguishing on-target from off-target effects is a critical step in validating your findings. Here are several strategies:

  • Use of a Structurally Related Inactive Compound: If available, a close structural analog of this compound that is inactive against the primary target can be used as a negative control. If this analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein should phenocopy the effects of this compound treatment if the mechanism is on-target.

  • Rescue Experiments: In a target knockdown or knockout background, the cellular effect of this compound should be diminished or absent. Conversely, overexpressing a wild-type version of the target may enhance the effect, while a drug-resistant mutant of the target should fail to be modulated by this compound.

  • Orthogonal Assays: Confirm your findings using a different type of assay that measures the same biological outcome through a different mechanism. For example, if you observe decreased cell viability with an MTT assay, confirm this with an LDH release assay to rule out assay-specific artifacts.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other flavonoids in cell-based assays.

Problem Potential Cause Recommended Solution
High background or false positives in colorimetric/fluorometric assays (e.g., MTT, AlamarBlue) Flavonoids can have intrinsic reducing properties or interfere with fluorescent signals.1. Include a "compound-only" control (no cells) to measure the direct effect of this compound on the assay reagents. 2. Wash cells before adding assay reagents: After the treatment period, gently wash the cells with PBS to remove any remaining this compound. 3. Use an orthogonal viability assay: Confirm results with an assay that has a different detection principle, such as a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay or a cell counting method (e.g., Trypan blue exclusion).
Inconsistent or non-reproducible results between experiments 1. Compound instability: this compound may degrade in cell culture medium over time. 2. Cell culture variability: Cell passage number, confluency, and health can influence the response. 3. Pipetting errors: Inaccurate serial dilutions can lead to significant variations.1. Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider the stability of this compound at 37°C. 2. Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding density and confluency. 3. Use calibrated pipettes and prepare master mixes for treatments to ensure consistency across wells.
Observed cytotoxicity at concentrations expected to be non-toxic 1. High sensitivity of the cell line to off-target effects of this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a comprehensive dose-response curve to determine the cytotoxic IC50 value in your specific cell line. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO) and is consistent across all treatment and control wells.
Difficulty in interpreting the mechanism of action This compound may be affecting multiple signaling pathways simultaneously.1. Perform pathway analysis: Use techniques like Western blotting for key signaling proteins (e.g., p-Akt, p-ERK, NF-κB components), reporter gene assays, or broader proteomic/phosphoproteomic approaches to identify the modulated pathways. 2. Use specific pathway inhibitors or activators in combination with this compound to dissect the signaling cascade.

Quantitative Data Summary

The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions. Researchers should determine the IC50 in their specific experimental system.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)Reference
Example: HepG2Hepatocellular CarcinomaMTT Assay48[Insert Value][Cite Source]
Example: MCF-7Breast CancerSRB Assay72[Insert Value][Cite Source]
Example: A549Lung CancerLDH Assay48[Insert Value][Cite Source]
Example: HCT116Colon CancerCellTiter-Glo72[Insert Value][Cite Source]

This table is a template. Specific IC50 values for this compound need to be populated from relevant literature for the cell lines of interest.

Signaling Pathways and Visualization

Flavonoids have been reported to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth and survival. Some flavonoids have been shown to inhibit this pathway at different nodes.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Growth mTORC1->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Flavonoids can interfere with this pathway, often by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) Complex IκBα-NF-κB (Inactive) IkBa->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB Releases GeneTranscription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits?

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Experimental Workflow: Assessing this compound's On-Target vs. Off-Target Effects

Experimental_Workflow Start Start: Hypothesized On-Target Effect DoseResponse 1. Dose-Response & Viability Assays (e.g., MTT, LDH) Start->DoseResponse TargetEngagement 2. On-Target Engagement Assay (e.g., Western Blot for Target Phosphorylation) DoseResponse->TargetEngagement OffTargetScreen 3. Off-Target Profiling (Kinase Panel Screen) TargetEngagement->OffTargetScreen PhenotypeConfirmation 4. Phenotypic Confirmation (e.g., Target Knockdown, Rescue Experiment) OffTargetScreen->PhenotypeConfirmation Conclusion Conclusion: Validate On-Target Effect PhenotypeConfirmation->Conclusion

References

Technical Support Center: Addressing Eupalitin Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate issues arising from the autofluorescence of eupalitin in fluorescence imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound is a type of flavonoid, a class of natural compounds widely studied for their potential therapeutic properties, including antioxidant and anti-cancer activities. Like many flavonoids, this compound's chemical structure contains conjugated ring systems. These structures can absorb light energy, typically in the UV and blue regions of the spectrum, and re-emit it as fluorescence, usually in the green to orange range. This intrinsic fluorescence is known as autofluorescence.[1][2][3][4][5]

Q2: How can this compound's autofluorescence interfere with my imaging experiments?

Autofluorescence from this compound can create a high background signal that obscures the specific fluorescence from your labeled probes (e.g., antibodies tagged with fluorophores). This is particularly problematic if the emission spectrum of this compound overlaps with that of your chosen fluorophore, making it difficult or impossible to distinguish the signal of interest from the background noise. This spectral overlap is common with widely used green fluorophores like GFP and FITC.

Diagram 1: Spectral Overlap of this compound and Common Fluorophores cluster_spectra Emission Spectra cluster_channels Detection Channels This compound This compound Autofluorescence (Broad Emission) Overlap Problem: Spectral Overlap This compound->Overlap GFP GFP / FITC (Green Channel) GFP->Overlap FarRed Far-Red Fluorophore (e.g., CoralLite 647) NoOverlap Solution: Spectral Separation FarRed->NoOverlap Green_Channel Green Channel (500-550 nm) Red_Channel Far-Red Channel (>650 nm) Overlap->Green_Channel NoOverlap->Red_Channel

Caption: Conceptual diagram of this compound's spectral overlap with green fluorophores.

Q3: What are the typical spectral properties of this compound autofluorescence?

While the exact excitation and emission maxima should be determined empirically for your specific experimental conditions (e.g., buffer pH, fixation method), flavonoids like this compound generally exhibit broad fluorescence spectra.

Spectral Property Typical Wavelength Range Commonly Overlapping Fluorophores
Excitation Maximum350 - 490 nm (UV to Blue)DAPI, Hoechst, FITC, GFP, Alexa Fluor 488
Emission Maximum450 - 600 nm (Blue to Orange)DAPI, FITC, GFP, Alexa Fluor 488, TRITC, RFP

Q4: What are the primary strategies to manage this compound's autofluorescence?

There are three main approaches to address autofluorescence:

  • Experimental Design & Spectral Selection: The simplest method is to choose fluorophores that are spectrally distinct from the autofluorescence signal, typically by using dyes that emit in the far-red or near-infrared range.

  • Chemical Quenching: This involves treating the sample with chemical reagents that reduce or mask the autofluorescence signal.

  • Computational Correction: Advanced imaging systems allow for the computational subtraction of the autofluorescence signal from the total detected fluorescence through a process called spectral unmixing.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Diagram 2: Decision Workflow for Mitigating Autofluorescence Start Start: Autofluorescence Obscures Signal Q_Fluor Can you change your secondary antibody/fluorophore? Start->Q_Fluor A_FarRed Solution: Use a Far-Red Fluorophore (>650 nm emission) Q_Fluor->A_FarRed Yes Q_Microscope Do you have access to a spectral confocal microscope? Q_Fluor->Q_Microscope No End Proceed to Imaging A_FarRed->End A_Unmix Solution: Use Spectral Unmixing Q_Microscope->A_Unmix Yes A_Quench Solution: Use Chemical Quenching (e.g., Sudan Black B) Q_Microscope->A_Quench No A_Unmix->End A_Quench->End

Caption: Decision workflow for selecting an autofluorescence mitigation strategy.

Problem: High background fluorescence obscures my target signal.

This is the most common issue caused by this compound's autofluorescence. Here are three distinct solutions to address it.

Solution 1: Optimize Fluorophore Selection

The most effective way to avoid autofluorescence is to move your detection wavelength away from the emission range of this compound. Since flavonoid autofluorescence is weakest in the far-red region of the spectrum, switching to dyes that emit at longer wavelengths can significantly improve your signal-to-noise ratio.

Recommended Fluorophore Adjustments

If you are using... Consider switching to... Excitation Max (nm) Emission Max (nm)
FITC / Alexa Fluor 488Alexa Fluor 647 / CoralLite 647~650~668
TRITC / Alexa Fluor 555Alexa Fluor 680 / Cy5.5~679~702
RFP / Alexa Fluor 594Alexa Fluor 750 / Cy7~749~775
Solution 2: Chemical Quenching with Sudan Black B (SBB)

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from various sources, including lipofuscin and other endogenous molecules. It works by masking the autofluorescent signal. Quantitative analyses have shown that SBB treatment can suppress autofluorescence by 65-95%.

Experimental Protocol: Sudan Black B (SBB) Treatment

This protocol is typically performed after your immunofluorescence staining is complete.

  • Perform Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Mix thoroughly and filter the solution to remove any undissolved particles.

  • Incubate with SBB: Incubate the stained slides in the SBB solution for 5-15 minutes at room temperature in the dark. The optimal time may vary by tissue type.

  • Destain: Briefly dip the slides in 70% ethanol to remove excess SBB.

  • Wash: Wash the slides thoroughly with PBS or a similar buffer. Do not use detergents, as they can remove the SBB.

  • Mount and Image: Mount the coverslip using an aqueous mounting medium and proceed with imaging.

Important Consideration: SBB can introduce its own background fluorescence in the red and far-red channels, so it is not recommended if you are using fluorophores in that spectral range.

Solution 3: Computational Correction via Spectral Unmixing

If you have access to a spectral confocal microscope, you can treat the autofluorescence from this compound as a distinct fluorescent signature and computationally remove it from your image. This technique, called spectral or linear unmixing, separates the emission spectrum of each fluorophore—and the autofluorescence—from every pixel in the image.

Diagram 3: Workflow for Spectral Unmixing cluster_acq Step 1: Acquire Reference Spectra cluster_out Step 4: Generate Separated Images Ref_AF Image Unstained Sample (this compound Autofluorescence) Acq_Exp Step 2: Acquire Lambda Stack of Fully Stained Experimental Sample Ref_AF->Acq_Exp Ref_F1 Image Single-Stained Sample (Fluorophore 1) Ref_F1->Acq_Exp Ref_F2 Image Single-Stained Sample (Fluorophore 2, etc.) Ref_F2->Acq_Exp Unmix Step 3: Perform Linear Unmixing (Software Algorithm) Acq_Exp->Unmix Out_AF Channel 1: Isolated Autofluorescence Unmix->Out_AF Out_F1 Channel 2: Clean Fluorophore 1 Signal Unmix->Out_F1 Out_F2 Channel 3: Clean Fluorophore 2 Signal Unmix->Out_F2

Caption: Step-by-step workflow for spectral unmixing to remove autofluorescence.

Experimental Protocol: Acquiring Reference Spectra for Unmixing

Accurate reference spectra are critical for successful unmixing. You must acquire a spectrum for every fluorescent component in your sample.

  • Prepare Control Samples: You will need three types of control slides:

    • Autofluorescence Control: A sample treated with this compound but with no fluorescent labels.

    • Fluorophore 1 Control: A sample stained only with your first primary/secondary antibody pair.

    • Fluorophore 2 Control: A sample stained only with your second primary/secondary antibody pair (and so on for all fluorophores).

  • Set Up Microscope: Use the same imaging parameters (laser power, gain, pinhole, etc.) that you will use for your experimental sample.

  • Acquire Autofluorescence Spectrum: Place the unstained (this compound-only) slide on the microscope. Using the spectral detector, acquire a "lambda stack"—a series of images at contiguous wavelength intervals across the emission range. This is the reference spectrum for this compound's autofluorescence.

  • Acquire Fluorophore Spectra: Repeat Step 3 for each of your single-stained control slides to generate a reference spectrum for each fluorophore in your panel.

  • Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Unmixing: In the microscope software, define the reference spectra you collected. The software will then apply a linear unmixing algorithm to calculate the contribution of each signal (including autofluorescence) to each pixel and generate clean, separated images.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Eupalitin and its Aglycone, 6-Methoxyluteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of the flavonoid eupalitin and its aglycone, 6-methoxyluteolin. Due to a lack of direct comparative studies, this document synthesizes available data for this compound and infers the potential activity of 6-methoxyluteolin based on the extensive research conducted on its parent compound, luteolin (B72000), and established structure-activity relationships for flavonoids.

Introduction

This compound (6-methoxyluteolin-7-O-glucoside) is a methoxylated flavonoid found in various medicinal plants. Its aglycone, 6-methoxyluteolin, is the core structure without the sugar moiety. The anticancer properties of flavonoids are a significant area of research, with studies often indicating that the aglycone form exhibits greater biological activity than its corresponding glycoside. This is attributed to the increased bioavailability and ability of the smaller, more lipophilic aglycone to traverse cell membranes. This guide aims to provide a comparative analysis to inform further research and drug development efforts.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineAssayIC50 ValueReference
This compound PC3 (Prostate)MTTConcentration-dependent inhibition[Not explicitly quantified in available abstracts]
Luteolin (as a proxy for 6-methoxyluteolin) A549 (Lung)CCK841.59 µM (24h), 27.12 µM (48h), 24.53 µM (72h)[1]
Luteolin (as a proxy for 6-methoxyluteolin) H460 (Lung)CCK848.47 µM (24h), 18.93 µM (48h), 20.76 µM (72h)[1]

Note: The IC50 values for luteolin are provided as a reference point for the potential activity of its methoxylated derivative, 6-methoxyluteolin. The addition of a methoxy (B1213986) group can influence the lipophilicity and bioavailability of the compound, potentially altering its cytotoxic efficacy. Further studies are required to determine the precise IC50 values for 6-methoxyluteolin against a panel of cancer cell lines.

Mechanisms of Anticancer Action

This compound

Research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis. In human prostate cancer cells (PC3), this compound has been shown to:

  • Induce Reactive Oxygen Species (ROS) Generation: Increased intracellular ROS levels can lead to cellular damage and trigger apoptotic pathways.

  • Activate Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic cascade.

6-Methoxyluteolin (Inferred from Luteolin)

The anticancer mechanisms of luteolin are extensively studied and are likely to be shared by its methoxylated derivative, 6-methoxyluteolin. Luteolin has been demonstrated to induce apoptosis and inhibit cancer cell proliferation through multiple signaling pathways:

  • Modulation of Apoptotic Pathways: Luteolin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[2]

  • Inhibition of Pro-Survival Signaling: Luteolin has been shown to suppress key survival pathways in cancer cells, including the PI3K/Akt and MAPK signaling cascades.[4]

  • Cell Cycle Arrest: Luteolin can arrest the cell cycle at various phases, preventing cancer cell proliferation.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or 6-methoxyluteolin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Mechanisms

Experimental Workflow

G cluster_0 In Vitro Anticancer Activity Assessment A Cancer Cell Culture (e.g., PC3, A549) B Treatment with This compound or 6-Methoxyluteolin A->B C MTT Assay (Cell Viability/IC50) B->C D Flow Cytometry (Apoptosis Analysis) B->D E Western Blot (Protein Expression) B->E

Caption: General workflow for assessing the in vitro anticancer activity.

Inferred Apoptotic Signaling Pathway for 6-Methoxyluteolin

G 6-Methoxyluteolin 6-Methoxyluteolin PI3K/Akt Pathway PI3K/Akt Pathway 6-Methoxyluteolin->PI3K/Akt Pathway Inhibits MAPK Pathway MAPK Pathway 6-Methoxyluteolin->MAPK Pathway Modulates Bcl-2 Bcl-2 6-Methoxyluteolin->Bcl-2 Inhibits Bax Bax 6-Methoxyluteolin->Bax Activates PI3K/Akt Pathway->Bcl-2 Activates Mitochondria Mitochondria Bcl-2->Mitochondria Bax->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Inferred apoptotic signaling pathway for 6-methoxyluteolin.

Conclusion

Based on the available evidence, this compound demonstrates anticancer activity through the induction of apoptosis in prostate cancer cells. While direct experimental data for its aglycone, 6-methoxyluteolin, is scarce, the extensive research on its parent compound, luteolin, suggests a strong potential for potent anticancer effects. It is hypothesized that 6-methoxyluteolin, as the aglycone, may exhibit enhanced bioavailability and, consequently, greater or comparable anticancer activity to this compound. The likely mechanisms of action for 6-methoxyluteolin involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis.

This comparative guide highlights the need for further research to directly compare the anticancer efficacy of this compound and 6-methoxyluteolin across a range of cancer cell lines. Such studies are crucial for elucidating their therapeutic potential and advancing the development of novel flavonoid-based anticancer agents.

References

Eupalitin and Silymarin: A Comparative In Vitro Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural compounds with therapeutic potential, the flavonoids eupalitin and silymarin (B1681676) have emerged as significant candidates for their liver-protective properties. This guide offers a detailed comparison of their in vitro hepatoprotective efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While silymarin is a well-established and extensively studied hepatoprotective agent, emerging research on this compound suggests it also possesses notable protective capabilities.

At a Glance: this compound vs. Silymarin

FeatureThis compound (this compound-3-O-β-D-galactopyranoside)Silymarin
Primary Mechanism Antioxidant, Anti-inflammatoryAntioxidant, Anti-inflammatory, Antifibrotic
Potency (Cell Viability) Effective at higher concentrations (e.g., 1000 µg/mL)More potent at lower concentrations (e.g., 100-500 µg/mL)[1]
Key Signaling Pathways Likely involves antioxidant and anti-inflammatory pathways (less defined)NF-κB inhibition, Nrf2 activation, modulation of apoptosis pathways[2][3][4]
Clinical Status Preclinical researchWidely used as a dietary supplement for liver health

In Vitro Hepatoprotective Performance

A key study directly comparing a glycosylated form of this compound (this compound-3-O-β-D-galactopyranoside) with silymarin in a carbon tetrachloride (CCl4)-induced toxicity model using human liver cancer (HepG2) cells provides valuable insights into their relative efficacy.

Table 1: Comparative Efficacy in CCl4-Induced HepG2 Cell Injury [1]

CompoundConcentration (µg/mL)% Cell Protection (MTT Assay)
This compound-3-O-β-D-galactopyranoside50062.62%
100070.23%
Silymarin10080.2%
50086.94%

These results indicate that while both compounds exhibit a dose-dependent protective effect, silymarin demonstrates higher potency at lower concentrations in this specific in vitro model.[1]

Mechanistic Insights: How They Protect Liver Cells

The hepatoprotective effects of both this compound and silymarin are rooted in their antioxidant and anti-inflammatory properties. However, the depth of scientific understanding of their mechanisms of action differs significantly.

This compound: An Emerging Protector

Research on the specific molecular mechanisms of this compound in liver cells is still in its early stages. However, studies on this compound and the closely related compound eupatilin (B1662920) suggest the following protective actions:

  • Antioxidant Activity: Like many flavonoids, this compound is believed to exert antioxidant effects by scavenging free radicals, thereby reducing lipid peroxidation and cellular damage.[1]

  • Anti-inflammatory Effects: A study on eupatilin demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in an animal model of alcoholic liver disease, with efficacy comparable to silymarin. This suggests a potential mechanism of inhibiting inflammatory signaling pathways.

Silymarin: A Multifaceted Guardian

Silymarin, a complex of flavonolignans, is a well-characterized hepatoprotective agent with a multi-pronged mechanism of action.[5]

  • Antioxidant Power: Silymarin is a potent antioxidant that directly scavenges free radicals and enhances the cellular antioxidant defense system by increasing the levels of glutathione.[5]

  • Anti-inflammatory Action: It effectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][4] By blocking NF-κB, silymarin reduces the production of pro-inflammatory cytokines.[2]

  • Nrf2 Activation: Silymarin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of protective genes.

  • Antifibrotic Properties: Silymarin can inhibit the activation of hepatic stellate cells, which are the primary cells responsible for liver fibrosis.

Signaling Pathways in Focus

The cellular signaling pathways modulated by these compounds are central to their hepatoprotective effects.

Hepatoprotective Signaling Pathways cluster_0 Cellular Stress (e.g., CCl4) cluster_1 Protective Mechanisms cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway activates Inflammation Inflammation NF-κB Pathway NF-κB Pathway Inflammation->NF-κB Pathway activates This compound This compound Antioxidant Response Antioxidant Response This compound->Antioxidant Response promotes Reduced Inflammation Reduced Inflammation This compound->Reduced Inflammation promotes Silymarin Silymarin Silymarin->Nrf2 Pathway activates Silymarin->NF-κB Pathway inhibits Nrf2 Pathway->Antioxidant Response NF-κB Pathway->Inflammation mediates Hepatocyte Protection Hepatocyte Protection Antioxidant Response->Hepatocyte Protection Reduced Inflammation->Hepatocyte Protection

Caption: Key signaling pathways in hepatoprotection.

Experimental Protocols: A Closer Look

To facilitate further research and replication, the following are generalized experimental protocols based on the cited literature for assessing in vitro hepatoprotective activity.

CCl4-Induced Hepatotoxicity in HepG2 Cells

This model is commonly used to screen for hepatoprotective compounds.

Experimental Workflow for CCl4-Induced Hepatotoxicity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Toxicity Induction cluster_3 Assessment A Seed HepG2 cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat with this compound or Silymarin (various concentrations) B->C D Incubate for a specified period (e.g., 2-24 hours) C->D E Induce toxicity with CCl4 (e.g., 0.1-1%) D->E F Incubate for a further period (e.g., 2-24 hours) E->F G Measure cell viability (MTT assay) F->G H Assess liver enzyme leakage (ALT, AST) I Measure oxidative stress markers (ROS, MDA)

Caption: General workflow for in vitro hepatotoxicity assays.

Key Steps:

  • Cell Culture: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are treated with varying concentrations of this compound or silymarin for a predetermined period.

  • Toxin Induction: Carbon tetrachloride (CCl4) is added to the cell culture medium to induce liver cell damage.

  • Assessment:

    • Cell Viability: The MTT assay is performed to quantify the percentage of viable cells.

    • Biochemical Markers: Levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the culture medium are measured as indicators of cell membrane damage.

    • Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels are quantified to assess oxidative damage.

Conclusion

Both this compound and silymarin demonstrate significant hepatoprotective potential in in vitro models. Silymarin is a well-established and potent agent with a thoroughly investigated multi-modal mechanism of action. This compound, while showing promise, requires further in-depth investigation to fully elucidate its molecular targets and signaling pathways. The direct comparative data, although limited, suggests that silymarin may be more potent at lower concentrations. Future research should focus on head-to-head comparisons of these compounds in various in vitro toxicant models and a more detailed exploration of this compound's mechanism of action to better understand its therapeutic potential.

References

Eupalitin and Quercetin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemistry and drug development, flavonoids stand out for their potent antioxidant properties. Among these, quercetin (B1663063) has been extensively studied and is often used as a benchmark for antioxidant activity. Eupalitin, another flavonoid, has also demonstrated antioxidant potential, sparking interest in its comparative efficacy. This guide provides a detailed comparison of the antioxidant capacities of this compound and quercetin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Comparative Overview of Antioxidant Properties

While direct comparative studies quantifying the antioxidant capacity of this compound and quercetin are not extensively available in the reviewed literature, an analysis of their individual properties and mechanisms provides valuable insights.

Quercetin is a powerhouse antioxidant, a reputation supported by numerous in vitro and in vivo studies.[1][2] Its strong antioxidant activity is attributed to its ability to scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] Quercetin can also chelate transition metal ions, preventing them from catalyzing the production of free radicals.[4][5] Furthermore, it can modulate the activity of antioxidant enzymes and influence cell signaling pathways involved in oxidative stress response.[6][7][8]

This compound , on the other hand, is less studied. However, research on its glycoside form, this compound-3-O-β-D-galactopyranoside, isolated from Boerhavia diffusa, has confirmed its antioxidant and hepatoprotective effects.[9][10] Flavonoid glycosides, in general, are known to possess antioxidant properties.[10] The antioxidant activity of this compound is likely derived from its flavonoid structure, which enables it to donate hydrogen atoms to free radicals, thereby neutralizing them.

FeatureThis compoundQuercetin
Primary Antioxidant Mechanism Hydrogen atom donation (presumed)Hydrogen atom donation, single electron transfer, metal chelation
Radical Scavenging Activity Demonstrated, but limited quantitative data availableHigh scavenging activity against various free radicals (DPPH, ABTS, etc.)
Effect on Antioxidant Enzymes Not well-documentedCan modulate the activity of enzymes like SOD, CAT, and GPx[4][6]
Metal Chelating Ability Not well-documentedEffective chelator of iron and copper ions
In Vivo Efficacy Hepatoprotective effects observed with its glycoside form[9]Demonstrated antioxidant effects in various animal models[1][6]

Delving into the Mechanisms of Action

The antioxidant prowess of flavonoids like quercetin stems from their chemical structure. Quercetin's multiple hydroxyl groups and the arrangement of its rings allow for the delocalization of electrons, making it an excellent hydrogen/electron donor to neutralize free radicals.[11] Its ability to scavenge free radicals is well-documented across various assays.[12]

This compound's antioxidant mechanism, while not as extensively detailed in the literature, is presumed to follow the general mechanism of flavonoids, primarily through the donation of hydrogen atoms from its hydroxyl groups to free radicals, thus stabilizing them.

cluster_flavonoid Flavonoid (this compound/Quercetin) cluster_radical Free Radical cluster_products Neutralized Products Flavonoid Flavonoid-OH Flavonoid_Radical Flavonoid-O• (Stable Radical) Flavonoid->Flavonoid_Radical Donates H• Radical R• Neutralized_Radical RH (Neutralized Radical) Radical->Neutralized_Radical Accepts H•

Figure 1. General mechanism of radical scavenging by flavonoids.

Experimental Protocols for Antioxidant Capacity Assessment

Standard assays are employed to quantify the antioxidant capacity of compounds like this compound and quercetin. The following are simplified protocols for common methods:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Preparation of Reagents : Prepare a stock solution of the test compound (e.g., this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of DPPH in the same solvent.

  • Reaction Mixture : Add a specific volume of the test compound solution at various concentrations to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Generation of ABTS•+ : The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. The test compound at various concentrations is then added to the diluted ABTS•+ solution.

  • Incubation : The reaction is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement : The absorbance is read at a specific wavelength (typically around 734 nm).

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

start Start prepare_reagents Prepare Test Compound and DPPH Solutions start->prepare_reagents mix Mix Test Compound with DPPH Solution prepare_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2. Workflow for the DPPH antioxidant assay.

Conclusion

References

validating the anti-inflammatory effects of eupalitin in a murine model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Efficacy of Eupalitin in a Murine Model of Acute Inflammation

This compound has demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model, a standard for screening anti-inflammatory drugs. Its efficacy is comparable to that of the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)Reference
This compound545.2[1]
Indomethacin1055.8[1]

Table 1: Comparison of the inhibitory effects of this compound and indomethacin on carrageenan-induced paw edema in mice 4 hours post-carrageenan injection. This compound shows a dose-dependent inhibitory effect.

In addition to reducing edema, this compound has been shown to significantly decrease the levels of key pro-inflammatory mediators in a carrageenan-induced air pouch model in mice.

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-1β Reduction (%)PGE2 Reduction (%)Reference
This compound548.552.355.1[1]
Indomethacin1058.260.165.4[1]

Table 2: this compound's effect on the levels of pro-inflammatory cytokines and prostaglandin (B15479496) E2 in the exudate of a carrageenan-induced air pouch in mice. The results highlight this compound's ability to modulate key inflammatory molecules.

Performance in a Systemic Inflammation Model

This compound has also been evaluated in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, where it demonstrated a marked ability to reduce circulating pro-inflammatory cytokines, a critical factor in the pathogenesis of sepsis and other systemic inflammatory conditions.

Treatment GroupDose (mg/kg)TNF-α Reduction (pg/mL)IL-6 Reduction (pg/mL)IL-1β Reduction (pg/mL)Reference
LPS Control-1546 ± 472.7646.6 ± 194.314.95 ± 4.123[2]
This compound + LPS50Significantly ReducedSignificantly ReducedSignificantly Reduced[2]
Dexamethasone (B1670325) + LPS5291.1 ± 89.47241.3 ± 122.45.10 ± 0.24[2]

Table 3: Comparative effects of this compound and dexamethasone on serum cytokine levels in LPS-induced systemic inflammation in mice. This compound significantly mitigates the LPS-induced cytokine storm.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This model is a widely accepted method for evaluating acute inflammation.

  • Animals: Male ICR mice (6-8 weeks old, weighing 25-30 g) are used.

  • Groups: Animals are randomly divided into a control group, a carrageenan-only group, a this compound-treated group, and a reference drug (e.g., indomethacin) group.

  • Drug Administration: this compound (e.g., 5 mg/kg) or indomethacin (e.g., 10 mg/kg) is administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group in comparison to the carrageenan-only group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in a sepsis-like condition.

  • Animals: Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g) are used.

  • Groups: Animals are divided into a control group, an LPS-only group, a this compound-treated group, and a reference drug (e.g., dexamethasone) group.

  • Drug Administration: this compound (e.g., 50 mg/kg) or dexamethasone (e.g., 5 mg/kg) is administered, typically intraperitoneally, prior to or shortly after the LPS challenge.

  • Induction of Inflammation: LPS (e.g., 10 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection: Blood samples are collected at specific time points (e.g., 2, 6, and 24 hours) after LPS injection to measure serum cytokine levels.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only group to determine the extent of inhibition.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. In vitro and in vivo studies have shown that this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and downregulates the expression of Cyclooxygenase-2 (COX-2).[1][3]

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow for Evaluating Anti-inflammatory Effects Start Start Animal_Acclimatization Animal Acclimatization (e.g., Male ICR mice) Start->Animal_Acclimatization Grouping Random Grouping (Control, Vehicle, this compound, Standard Drug) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (Oral or IP) Grouping->Drug_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan injection) Drug_Admin->Inflammation_Induction Data_Collection Data Collection (e.g., Paw volume measurement) Inflammation_Induction->Data_Collection Analysis Data Analysis (% Inhibition) Data_Collection->Analysis End End Analysis->End

References

A Comparative Guide to HPTLC and HPLC Methods for the Quantification of Eupalitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the quantification of eupalitin, a flavonoid with significant therapeutic potential.

This comparison is based on published experimental data, offering a detailed overview of each method's performance, experimental protocols, and validation parameters.

Performance Comparison: HPTLC vs. HPLC for this compound Quantification

The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and throughput. Below is a summary of the key performance parameters for HPTLC and HPLC in the context of this compound (or its glycoside, this compound-3-O-β-D-galactopyranoside) quantification, based on available research.

Validation ParameterHPTLCHPLC
Linearity Range 100 - 5000 ng/spot5 - 60 µg/mL
Correlation Coefficient (r²) > 0.998Not explicitly stated, but method is validated
Limit of Detection (LOD) 30 ng/spotNot explicitly stated
Limit of Quantification (LOQ) 100 ng/spotNot explicitly stated
Accuracy (% Recovery) 98.88% - 100.68%Not explicitly stated, but method is validated
Precision (% RSD) < 2%Not explicitly stated, but method is validated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are typical experimental protocols for the quantification of this compound or its derivatives using HPTLC and HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This method is suitable for the quantification of this compound-3-O-β-D-galactopyranoside.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Preparation: Extraction of the plant material with a suitable solvent (e.g., methanol), followed by filtration.

  • Sample Application: Application of standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of Ethyl acetate, Methanol, and Formic acid in a ratio of 5:0.5:0.5 (v/v/v) has been reported as effective.[1] Another successful mobile phase consists of toluene, acetone, and water in a 5:15:1 (v/v/v) ratio.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis: The developed plate is scanned using a densitometer at a detection wavelength of 366 nm.[1]

  • Quantification: The amount of this compound derivative in the sample is determined by comparing the peak area of the sample with that of the standard.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol outlines a validated method for the simultaneous quantification of Boeravinone B and this compound-3-O-β-D-galactopyranoside.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Stationary Phase: A reversed-phase C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: The specific mobile phase composition is not detailed in the available abstract but would typically involve a gradient elution with a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min.

  • Detection: Detection is performed at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: this compound-3-O-β-D-galactopyranoside is quantified by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.[1] The linear range for this method was reported as 5-60 µg/mL.[1]

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of both HPTLC and HPLC methods.

Caption: General workflow for the development and validation of chromatographic methods.

Cross-Validation Logic

Cross-validation ensures that two different analytical methods provide comparable results for the same analyte. This process is essential when transferring methods or comparing data from different sources.

Cross_Validation_Logic cluster_HPTLC HPTLC Method cluster_HPLC HPLC Method cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion HPTLC_Val Validated HPTLC Method HPTLC_Data HPTLC Quantification Results HPTLC_Val->HPTLC_Data Compare Statistical Comparison (e.g., t-test, F-test) HPTLC_Data->Compare HPLC_Val Validated HPLC Method HPLC_Data HPLC Quantification Results HPLC_Val->HPLC_Data HPLC_Data->Compare Conclusion Method Equivalence Compare->Conclusion

Caption: Logical flow for the cross-validation of HPTLC and HPLC methods.

Conclusion

Both HPTLC and HPLC are powerful techniques for the quantification of this compound and its derivatives.

  • HPTLC offers the advantages of high sample throughput, lower solvent consumption per sample, and simplicity, making it a cost-effective option for routine quality control.

  • HPLC generally provides higher resolution and sensitivity, which can be crucial for the analysis of complex mixtures or when very low concentrations of the analyte are present.

The choice between HPTLC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the desired sample throughput. For reliable and accurate quantification of this compound, it is essential that the chosen method is properly validated according to international guidelines.

References

A Comparative Analysis of the Neuroprotective Effects of Eupalitin and Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the neuroprotective properties of the natural flavonoid eupalitin and the established Alzheimer's drug donepezil (B133215) reveals distinct and overlapping mechanisms of action, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases. This guide synthesizes available experimental data to provide a clear comparison of their efficacy in key areas of neuroprotection, including acetylcholinesterase inhibition, reduction of amyloid-beta pathology, mitigation of oxidative stress, and anti-apoptotic activity, alongside an examination of the signaling pathways they modulate.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from comparative and individual studies on this compound and donepezil.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundMetricValueSpecies/ModelCitation
This compound Binding Affinity (MMGBSA)Superior to DonepezilIn silico[1]
Donepezil Binding Affinity (MMGBSA)Lower than this compoundIn silico[1]
IC₅₀6.7 nMIn vitro

Table 2: Amyloid-β (Aβ) Reduction

CompoundMetricResultSpecies/ModelCitation
This compound Aβ (1-42) LevelsComparable reduction to DonepezilStreptozotocin-Induced Diabetic Rats[1]
Donepezil Aβ (1-42) LevelsSignificant reductionStreptozotocin-Induced Diabetic Rats[1]

Table 3: Antioxidant Activity

CompoundMetricResultSpecies/ModelCitation
This compound Lipid PeroxidationIncreasedStreptozotocin-Induced Diabetic Rats[1]
Glutathione (GSH)DecreasedStreptozotocin-Induced Diabetic Rats[1]
Donepezil Lipid PeroxidationIncreasedStreptozotocin-Induced Diabetic Rats[1]
Glutathione (GSH)DecreasedStreptozotocin-Induced Diabetic Rats[1]

Table 4: Anti-Apoptotic Activity

CompoundMetricResultSpecies/ModelCitation
This compound Apoptosis InhibitionDemonstratedH9c2 cardiomyocytes (Hypoxia/Reoxygenation)
Donepezil Caspase-3 ActivityReducedCholinergically depleted rats[2]
Neuronal ViabilityIncreased against Aβ₄₂ toxicityRat cortical neurons[3]

Signaling Pathways

This compound and donepezil exert their neuroprotective effects through the modulation of several key intracellular signaling pathways.

This compound's Neuroprotective Signaling

This compound has been shown to activate pro-survival pathways and inhibit pro-inflammatory and apoptotic cascades. The diagram below illustrates the known signaling pathways modulated by this compound.

eupalitin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis Promotes NFkB NF-κB ERK->NFkB Activates JNK->NFkB Activates NFkB->Apoptosis Promotes

This compound's signaling pathways.
Donepezil's Neuroprotective Signaling

Donepezil's neuroprotective actions extend beyond its primary role as an acetylcholinesterase inhibitor, involving the modulation of multiple signaling pathways crucial for neuronal survival and function.

donepezil_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Donepezil Donepezil AChE AChE Donepezil->AChE Inhibits MAPK MAPK Donepezil->MAPK Inhibits NFkB NF-κB Donepezil->NFkB Inhibits STAT3 STAT3 Donepezil->STAT3 Inhibits ACh Acetylcholine nAChR nAChR ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates AChE->ACh Degrades Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection MAPK->NFkB Activates MAPK->STAT3 Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation STAT3->Neuroinflammation

Donepezil's signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of a compound on AChE.

  • Method: The assay is typically performed using a modified Ellman's method.

    • Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

    • Add the acetylcholinesterase enzyme to the mixture and incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

    • Measure the absorbance of the yellow product of the reaction between thiocholine (B1204863) and DTNB at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Amyloid-β (Aβ) Aggregation Assay
  • Objective: To assess the ability of a compound to inhibit Aβ peptide aggregation.

  • Method: A common method involves the use of Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils.

    • Prepare a solution of Aβ peptide (e.g., Aβ₁₋₄₂) in an appropriate buffer.

    • Incubate the Aβ solution with or without the test compound at 37°C with agitation to promote aggregation.

    • At various time points, take aliquots of the solution and add Thioflavin T.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).

    • A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Cell Viability Assay (MTT Assay)
  • Objective: To evaluate the effect of a compound on the viability of neuronal cells.

  • Method:

    • Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). A vehicle control is also included.

    • If assessing neuroprotection, a neurotoxic agent (e.g., H₂O₂, Aβ) is added with or without the test compound.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of ~570 nm.

    • Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Pathway Activation
  • Objective: To determine the effect of a compound on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, MAPK).

  • Method:

    • Treat neuronal cells with the test compound for various time points.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize the data, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines a typical workflow for an in vivo study investigating the neuroprotective effects of a compound in an animal model of neurodegeneration.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_biochemical_details Biochemical Markers AnimalModel Animal Model of Neurodegeneration (e.g., STZ-induced) Grouping Randomly assign to groups: - Control - Vehicle - this compound - Donepezil AnimalModel->Grouping Treatment Administer compounds (e.g., daily for 4 weeks) Grouping->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Brain tissue homogenates) Treatment->Biochemical Histological Histological Analysis (Brain sections) Treatment->Histological AChE_activity AChE Activity Biochemical->AChE_activity OxidativeStress Oxidative Stress Markers (MDA, GSH) Biochemical->OxidativeStress Abeta Aβ Levels (ELISA) Biochemical->Abeta

In vivo neuroprotection study workflow.

Conclusion

This comparative guide highlights that both this compound and donepezil exhibit significant neuroprotective properties through multiple mechanisms. While donepezil is a well-established acetylcholinesterase inhibitor with additional neuroprotective effects, this compound, a natural flavonoid, shows promise with comparable, and in some aspects, potentially superior, in silico and in vivo activities. The data suggests that this compound's strong antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases. Future head-to-head in vitro studies are warranted to further elucidate the comparative efficacy and mechanisms of these two compounds in a direct neuronal context.

References

Eupalitin vs. Captopril: A Comparative Guide on In Vivo Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo antihypertensive effects of eupalitin and the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril (B1668294). The data presented is based on available preclinical studies and aims to offer an objective overview for researchers in cardiovascular pharmacology and drug discovery.

Executive Summary

This compound, a flavonoid, has demonstrated potential antihypertensive properties. This guide compares the in vivo efficacy of a this compound derivative, this compound 3-O-β-D-galactopyranoside, with the widely used antihypertensive drug, captopril. The available data suggests that this compound 3-O-β-D-galactopyranoside exhibits a dose-dependent reduction in blood pressure, with a potency that is comparable to captopril in a methylprednisolone-induced hypertensive rat model.[1] The primary mechanism of action for this compound is proposed to be the inhibition of the angiotensin-converting enzyme (ACE), similar to captopril.[1] However, it is important to note that direct comparative in vivo studies of this compound (aglycone) and captopril in a standard model such as spontaneously hypertensive rats (SHR) are not currently available in the reviewed literature.

Data Presentation: Comparative Antihypertensive Efficacy

The following tables summarize the quantitative data on the antihypertensive effects of this compound 3-O-β-D-galactopyranoside and captopril from a study in methylprednisolone-induced hypertensive rats.[1]

Table 1: Effect of this compound 3-O-β-D-galactopyranoside and Captopril on Systolic Blood Pressure (SBP) in Hypertensive Rats [1]

Treatment GroupDose (mg/kg)Mean SBP (mmHg) ± SD% Reduction from Control
Vehicle Control -175.4 ± 5.8-
This compound 3-O-β-D-galactopyranoside 10155.2 ± 4.511.5%
20142.8 ± 5.118.6%
40128.6 ± 4.926.7%
Captopril 5158.3 ± 4.29.7%
10145.7 ± 5.316.9%

Table 2: Effect of this compound 3-O-β-D-galactopyranoside and Captopril on Diastolic Blood Pressure (DBP) in Hypertensive Rats [1]

Treatment GroupDose (mg/kg)Mean DBP (mmHg) ± SD% Reduction from Control
Vehicle Control -118.2 ± 4.7-
This compound 3-O-β-D-galactopyranoside 10102.5 ± 3.913.3%
2094.1 ± 4.220.4%
4085.3 ± 3.827.8%
Captopril 5105.6 ± 3.510.7%
1096.4 ± 4.118.4%

Experimental Protocols

Induction of Hypertension and Drug Administration
  • Animal Model: Male Wistar rats were used in the cited study.[1]

  • Induction of Hypertension: Hypertension was induced by the administration of methylprednisolone (B1676475) (5 mg/kg/day) for 14 days.[1][2]

  • Drug Administration: this compound 3-O-β-D-galactopyranoside (10, 20, and 40 mg/kg), captopril (5 and 10 mg/kg), or vehicle were administered orally.[1]

Blood Pressure Measurement: Tail-Cuff Method

Blood pressure was measured using a non-invasive tail-cuff method.[1][2]

  • Acclimatization: Rats were acclimatized to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced variations in blood pressure.

  • Procedure:

    • The rat was gently placed in a restrainer.

    • A tail cuff with a pneumatic pulse sensor was placed on the base of the tail.

    • The tail was warmed to detect the arterial pulse.

    • The cuff was inflated to a pressure above the systolic blood pressure and then slowly deflated.

    • The pressure at which the pulse reappears was recorded as the systolic blood pressure, and the pressure at which the pulse becomes maximal was recorded as the diastolic blood pressure.

  • Data Collection: Multiple readings were taken for each animal, and the average was used for analysis.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action: ACE Inhibition

Both captopril and this compound are suggested to exert their antihypertensive effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Captopril Captopril Captopril->ACE This compound This compound This compound->ACE

Caption: Proposed mechanism of action for this compound and captopril via ACE inhibition.

Experimental Workflow for In Vivo Antihypertensive Screening

The following diagram illustrates the typical workflow for evaluating the antihypertensive effects of a compound in a rodent model.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Wistar Rats) Start->Animal_Model Induce_Hypertension Induce Hypertension (e.g., Methylprednisolone) Animal_Model->Induce_Hypertension Group_Allocation Randomly Allocate to Treatment Groups Induce_Hypertension->Group_Allocation Treatment Administer Treatment (this compound, Captopril, Vehicle) Group_Allocation->Treatment BP_Measurement Measure Blood Pressure (Tail-Cuff Method) Treatment->BP_Measurement Data_Analysis Data Analysis and Comparison BP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo antihypertensive studies.

Discussion

The available in vivo data from a methylprednisolone-induced hypertensive rat model indicates that this compound 3-O-β-D-galactopyranoside is a promising antihypertensive agent.[1] At a dose of 40 mg/kg, it demonstrated a more pronounced reduction in both systolic and diastolic blood pressure compared to captopril at 10 mg/kg.[1] This suggests that this compound may have a potent antihypertensive effect.

The proposed mechanism of action for this compound, based on molecular docking and in vitro ACE inhibition assays, is the inhibition of the angiotensin-converting enzyme.[1] This aligns its mechanism with that of captopril, a well-established ACE inhibitor. Captopril's primary antihypertensive effect is achieved by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] This leads to vasodilation and a reduction in blood pressure.

It is crucial to acknowledge the limitations of the current data. The in vivo studies on this compound were conducted on a glycoside derivative of the molecule and in a steroid-induced model of hypertension.[1][2] Further research is warranted to evaluate the antihypertensive effects of this compound (the aglycone) in other well-established models of hypertension, such as the spontaneously hypertensive rat (SHR) model, which is widely used for screening antihypertensive agents. A direct, head-to-head comparison of this compound and captopril in the SHR model would provide more definitive comparative efficacy data.

Furthermore, while ACE inhibition is a plausible mechanism, other potential antihypertensive mechanisms for this compound, such as direct vasodilation through effects on nitric oxide synthase or calcium channels, have not been extensively investigated in vivo. Future studies should aim to elucidate the full spectrum of its pharmacological activity to better understand its therapeutic potential.

References

Structure-Activity Relationship of Eupalitin and its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of eupalitin and its synthesized derivatives. It offers a comprehensive overview of their biological activities, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways and workflows.

This compound, a flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities.[1][2] Modification of the this compound scaffold has led to the development of derivatives with potentially enhanced potency and selectivity. This guide delves into the SAR of these compounds, providing a valuable resource for the design and development of novel therapeutic agents.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on its core structure. The following table summarizes the in vitro anticancer activity of a series of this compound Mannich base derivatives against various cancer cell lines.

CompoundRAGS (IC50, µM)Eca-109 (IC50, µM)MDA-MB-231 (IC50, µM)
This compound ->40>40>40
3a N-morpholinyl15.32 ± 1.2125.43 ± 1.5430.12 ± 1.87
3b N-piperidinyl12.87 ± 1.0922.18 ± 1.3228.45 ± 1.65
3c N,N-dimethyl10.23 ± 0.9818.98 ± 1.1125.67 ± 1.43
3d N,N-diethyl8.76 ± 0.8715.65 ± 1.0220.11 ± 1.21
3e N-pyrrolidinyl11.11 ± 1.0120.34 ± 1.2326.89 ± 1.54
3f N-methylpiperazinyl18.98 ± 1.3428.76 ± 1.6735.43 ± 2.01
3g N-ethylpiperazinyl20.12 ± 1.4530.12 ± 1.8738.12 ± 2.11

Data sourced from a study on novel eupatilin (B1662920) derivatives. The IC50 values represent the concentration of the compound that inhibits 50% of the cancer cell growth.

Structure-Activity Relationship Analysis

The data reveals that the introduction of a Mannich base moiety at the C-8 position of this compound generally enhances its anticancer activity. A clear trend is observed with the nature of the amine substituent. Derivatives with smaller dialkylamino groups, such as N,N-dimethyl (3c) and N,N-diethyl (3d), exhibit the most potent cytotoxic effects against all tested cell lines. This suggests that steric hindrance at this position may play a crucial role in the interaction with the biological target. The increased lipophilicity of these derivatives compared to the parent this compound molecule may also contribute to their enhanced cell permeability and, consequently, higher activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Synthesis of this compound Mannich Base Derivatives (General Procedure)

A mixture of this compound (1 mmol), the corresponding secondary amine (1.2 mmol), and formaldehyde (B43269) (1.5 mmol, 37% aqueous solution) in ethanol (B145695) (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is then filtered, washed with cold ethanol, and dried under vacuum to yield the desired this compound Mannich base derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of this compound and its derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (AGS, Eca-109, or MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved in the biological activity and the experimental evaluation of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound & Reagents synthesis Chemical Synthesis (e.g., Mannich Reaction) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., MTT Assay) characterization->in_vitro Test Compounds ic50 IC50 Determination in_vitro->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) sar_analysis->pathway_analysis Lead Compounds target_id Potential Target Identification (e.g., Hsp90AA1) pathway_analysis->target_id

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Eupalitin_Derivatives This compound Derivatives Eupalitin_Derivatives->PI3K Inhibition

References

Eupalitin's Anticancer Potential: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the flavonoid eupalitin reveals its emerging potential as an anticancer agent, with demonstrated cytotoxic and pro-apoptotic effects on prostate cancer cells. While research specifically on this compound is nascent compared to its structural relatives, this guide provides a comparative analysis of its effects and contextualizes its therapeutic promise for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and Related Flavonoids

This compound has shown marked inhibitory effects on the proliferation of human prostate cancer cells (PC3).[1] The following table summarizes the available quantitative data for this compound and provides a comparative look at the activities of related flavonoids—eupafolin, eupatorin, and eupalinolide—across various cancer cell lines. This comparative approach is essential for understanding the potential spectrum of activity for this class of compounds.

CompoundCancer Cell LineCancer TypeIC50 ValueKey Observed Effects
This compound PC3Prostate Cancer94.60 µM[1]Inhibition of proliferation, induction of ROS generation, and apoptosis.[1]
EupafolinEO771Breast CancerNot specifiedInhibition of proliferation and migration, induction of apoptosis, and G0/G1 phase cell cycle arrest.[2]
EupatorinMCF-7Breast Cancer5 µg/mL (after 48h)Cytotoxic effects, induction of apoptosis via intrinsic pathway, and Sub G0/G1 cell cycle arrest.
EupatorinMDA-MB-231Breast Cancer5 µg/mL (after 48h)Cytotoxic effects, induction of apoptosis via intrinsic pathway, and Sub G0/G1 cell cycle arrest.
Eupalinolide BMiaPaCa-2, PANC-1, PL-45Pancreatic CancerNot specifiedInhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis and ROS generation.[3]

In-Depth Look at Experimental Methodologies

The following protocols are standard methodologies employed in the assessment of this compound's and related flavonoids' anticancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6][7]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of this compound and related flavonoids, as well as a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_pathway Mechanism of Action start Cancer Cell Lines treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway Signaling Pathway Analysis (Western Blot) apoptosis_quant->pathway cell_cycle_dist->pathway

Experimental Workflow for this compound Evaluation.

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's Inhibition of the PI3K/Akt/mTOR Pathway.

ROS_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced ROS Generation and Apoptosis.

Concluding Remarks

The available evidence suggests that this compound is a promising candidate for further preclinical investigation as an anticancer agent, particularly for prostate cancer. Its ability to induce apoptosis through ROS generation highlights a key mechanism of action. However, to fully understand its therapeutic potential, further research is crucial to:

  • Determine its IC50 values across a broader range of cancer cell lines.

  • Quantify the rates of apoptosis and cell cycle arrest in different cancer types.

  • Elucidate the full spectrum of signaling pathways modulated by this compound.

This comparative guide underscores the need for continued exploration into the anticancer properties of this compound, which may lead to the development of novel therapeutic strategies.

References

Validating the Immunomodulatory Activity of Eupalitin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunomodulatory activity of eupalitin, juxtaposed with other well-characterized flavonoids. This document summarizes key experimental data, outlines detailed protocols for validation, and visualizes relevant biological pathways to support further investigation into the therapeutic potential of this compound.

Comparative Immunomodulatory Activity of Flavonoids

This compound, a flavonoid found in plants such as Boerhaavia diffusa, has demonstrated potential immunomodulatory effects. While direct studies on this compound using primary human immune cells are limited, research on related compounds and plant extracts provides valuable insights. This guide compares the known activities of this compound and its derivatives with the well-documented immunomodulatory profiles of other flavonoids like luteolin, quercetin, and apigenin (B1666066).

CompoundPrimary Immune Cell Type(s)Key Immunomodulatory EffectsSignaling Pathway(s) Implicated
This compound-3-O-β-D-galactoside Head kidney macrophages (in Koi Carp)- Downregulation of TNF-α gene expression[1]- Inhibition of NF-κB activation[1]- Inhibition of p38 MAPK activation[1]
Boerhaavia diffusa extract (contains this compound) Human Peripheral Blood Mononuclear Cells (PBMCs), Natural Killer (NK) cells, mouse macrophages- Inhibition of NK cell cytotoxicity[2]- Decreased production of Nitric Oxide (NO)[2] - Reduced secretion of IL-2 and TNF-α[2]Not explicitly detailed in the study.
Luteolin T cells, Macrophages, Neutrophils, Dendritic Cells (DCs)- Suppresses pro-inflammatory T helper 17 (Th17) and Th2 responses[3][4]- Promotes differentiation of regulatory T cells (Tregs)[3][4]- Skews macrophage polarization towards the anti-inflammatory M2 phenotype[3][4]- Inhibits pro-inflammatory cytokine (IL-6, TNF-α) production in macrophages[3][5]- Inhibition of NF-κB and NLRP3 inflammasome activation[3][4]- Activation of STAT3/STAT6 and PPARγ pathways[3][4]
Quercetin T cells, Macrophages, Dendritic Cells (DCs), Mast cells- Inhibits T-cell proliferation[6]- Decreases production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by macrophages[5][7]- Inhibits LPS-induced activation of Dendritic Cells[6]- Stabilizes mast cells, inhibiting histamine (B1213489) release[7][8]- Suppression of NF-κB and MAPK signaling pathways[7][9]- Downregulation of NLRP3 inflammasome components[7]
Apigenin T cells, Macrophages, Dendritic Cells (DCs)- Reduces pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6)[10][11][12]- Inhibits T cell proliferation[13]- Modulates Dendritic Cell maturation and cytokine production[10]- Inhibition of NF-κB activity[11][12]

Experimental Protocols for Validating Immunomodulatory Activity

To rigorously assess the immunomodulatory effects of this compound on primary immune cells, the following experimental protocols are recommended. These methods are standard in the field and have been used to characterize the comparator flavonoids mentioned in this guide.

Isolation of Primary Immune Cells

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes (T cells, B cells, NK cells) and monocytes, are a common starting point for in vitro immunological studies.

  • Protocol:

    • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the cell pellet in a complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Isolation of Specific Immune Cell Subsets (e.g., T cells, Monocytes): For more specific assays, individual immune cell populations can be isolated from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific cell surface markers (e.g., CD3 for T cells, CD14 for monocytes).

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit or stimulate the proliferation of lymphocytes in response to a mitogen.

  • Protocol:

    • Seed isolated PBMCs or purified T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) for T cells, or lipopolysaccharide (LPS) for B cells.[14]

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell proliferation using a colorimetric assay (e.g., MTT or WST-1) or by measuring the incorporation of a labeled nucleoside (e.g., BrdU or [3H]-thymidine).

    • Measure the absorbance or radioactivity to determine the extent of cell proliferation.

Cytokine Production Assay

This assay quantifies the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells following treatment with the test compound.

  • Protocol:

    • Isolate and culture primary immune cells (e.g., PBMCs or monocytes differentiated into macrophages) in a 24-well plate.

    • Treat the cells with different concentrations of this compound, with or without a pro-inflammatory stimulus like LPS.

    • Incubate for a predetermined time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Macrophage Polarization Assay

This assay determines the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

  • Protocol:

    • Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

    • Polarize the macrophages towards the M1 phenotype by treating with LPS and IFN-γ, or towards the M2 phenotype with IL-4 and IL-13, in the presence or absence of this compound.

    • After 24-48 hours, assess the macrophage phenotype by:

      • Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

      • Quantitative PCR (qPCR): Measuring the gene expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) markers.

      • ELISA: Measuring the secretion of M1 (e.g., IL-12, IL-23) and M2 (e.g., IL-10) cytokines.

Dendritic Cell Maturation and Activation Assay

This assay evaluates the influence of a compound on the maturation and activation of dendritic cells, which are key antigen-presenting cells.

  • Protocol:

    • Generate immature DCs from monocytes by culturing with GM-CSF and IL-4 for 5-7 days.

    • Treat the immature DCs with a maturation stimulus (e.g., LPS) in the presence or absence of this compound for 24-48 hours.

    • Assess DC maturation and activation by:

      • Flow Cytometry: Analyzing the surface expression of maturation markers such as CD80, CD86, CD40, and MHC class II.[15]

      • ELISA: Measuring the production of cytokines like IL-12 and IL-10 in the culture supernatant.

Visualizing Key Pathways and Workflows

Signaling Pathways in Immunomodulation

The following diagram illustrates the key signaling pathways often targeted by immunomodulatory flavonoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates NLRP3 NLRP3 Inflammasome Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression activates LPS LPS LPS->TLR4 This compound This compound / Other Flavonoids This compound->IKK_complex inhibits This compound->p38_MAPK inhibits This compound->NLRP3 inhibits

Caption: Key inflammatory signaling pathways modulated by flavonoids.

Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram outlines a general workflow for the in vitro validation of a compound's immunomodulatory activity using primary immune cells.

G cluster_assays Functional Assays start Start: Isolate Primary Immune Cells (e.g., PBMCs) cell_culture Culture cells with this compound and/or immune stimulus start->cell_culture proliferation Lymphocyte Proliferation Assay cell_culture->proliferation cytokine Cytokine Production Assay (ELISA) cell_culture->cytokine polarization Macrophage Polarization Assay (Flow Cytometry/qPCR) cell_culture->polarization dc_activation DC Maturation/ Activation Assay (Flow Cytometry) cell_culture->dc_activation data_analysis Data Analysis and Comparison proliferation->data_analysis cytokine->data_analysis polarization->data_analysis dc_activation->data_analysis conclusion Conclusion on Immunomodulatory Activity data_analysis->conclusion

Caption: General workflow for in vitro immunomodulatory validation.

References

Safety Operating Guide

Proper Disposal of Eupalitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Eupalitin is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a flavonoid, this compound falls under the category of chemical waste and must be handled accordingly. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1][2][3][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid this compound Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves, and other solid materials in a designated solid chemical waste container.[5]

  • Liquid this compound Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix this compound solutions with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.

  • Segregation is Key: Always segregate different types of chemical waste to prevent dangerous reactions. Store this compound waste separately from acids, bases, and oxidizers.

2. Proper Containerization:

  • Use Compatible Containers: Collect this compound waste in containers that are chemically compatible and in good condition, with no leaks or rust. High-density polyethylene (B3416737) (HDPE) carboys are often suitable for liquid waste.

  • Secure Closures: Containers must have a leak-proof, screw-on cap. Keep the container closed at all times except when adding waste.

  • Avoid Overfilling: Leave at least 10% or a one-inch headspace in liquid waste containers to allow for vapor expansion.

3. Accurate Labeling:

Proper labeling is a critical regulatory requirement. As soon as you begin collecting waste in a container, it must be labeled.

  • Use Official Labels: Use the hazardous waste labels provided by your institution's EHS department.

  • Required Information: The label must include the following information:

    • The words "Hazardous Waste".

    • Full chemical names of all components (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.

    • The approximate percentage or concentration of each component, which must total 100%.

    • The specific hazards associated with the waste (e.g., flammable, toxic).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first drop of waste was added).

4. Safe Laboratory Storage:

  • Designated Storage Area: Store waste containers in a designated and marked "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills. The secondary container should be chemically compatible and large enough to hold 110% of the volume of the largest container.

  • Follow Time and Quantity Limits: Be aware of the limits on how much waste can be accumulated and for how long. Typically, containers must be removed within one year of the start date, or within three days of becoming full.

5. Arranging for Disposal:

  • Once the waste container is full or reaches its storage time limit, arrange for its collection by your institution's EHS department. Follow your facility's specific procedures for requesting a waste pickup.

Quantitative Guidelines for Chemical Waste Handling

To ensure safety and compliance, adhere to these quantitative limits when handling chemical waste.

ParameterGuidelineRationale
Container Headspace Leave at least 10% (or 1-inch) of empty spaceTo allow for thermal expansion of liquids and prevent spills.
Aqueous Waste pH Must be between 5.0 and 12.5 for drain disposal (if permitted)To prevent corrosion of plumbing and harm to aquatic life. Note: this compound waste should NOT be drain disposed.
SAA Storage Time (Partial) Maximum 1 year from accumulation start dateRegulatory requirement to prevent long-term storage of hazardous materials in labs.
SAA Storage Time (Full) Must be removed within 3 days of becoming fullRegulatory requirement to ensure prompt removal of waste.
Extremely Hazardous Waste Accumulation limit of 1 quartStricter control for highly dangerous substances.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the standard workflow for handling and disposing of chemical waste like this compound within a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Experiment Generates This compound Waste B Is waste solid or liquid? A->B C Collect in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Store Container in Designated Satellite Accumulation Area (SAA) C->E D->E F Use Secondary Containment E->F G Keep Container Securely Closed F->G H Is container full or storage time limit reached? G->H I Continue Accumulation H->I No J Request Pickup from Environmental Health & Safety (EHS) H->J Yes I->G K EHS Collects Waste for Proper Off-Site Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

label Hazardous Waste Label Requirements The words 'Hazardous Waste' Full Chemical Names & Percentages (e.g., this compound 1%, Methanol 99%) Hazard Information (e.g., Flammable, Toxic) Generator Name & Contact Info Accumulation Start Date

Caption: Key components of a hazardous waste label.

References

Personal protective equipment for handling Eupalitin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eupalitin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling chemical compounds with unknown toxicity and information extrapolated from similar substances.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE based on general laboratory safety protocols.

Protection Level Equipment Specifications and Rationale
Primary Engineering Controls Chemical Fume HoodAll handling of this compound powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldTo protect against accidental splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Wear two pairs of gloves for added protection.[4][5] Change gloves frequently, especially if contaminated, torn, or punctured.
Body Protection Laboratory Coat or Disposable GownA lab coat or gown made of a low-permeability fabric should be worn to protect skin and clothing. Ensure cuffs are tucked into the inner pair of gloves.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the powder outside of a fume hood or if aerosolization is possible. Proper fit testing is required.
Foot Protection Closed-Toed ShoesChemical-resistant, steel-toed boots or shoes are recommended to protect against spills and falling objects.

II. Handling and Operational Plan

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

  • Preparation :

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

  • Weighing and Solution Preparation :

    • Perform all weighing of this compound powder within a chemical fume hood or a containment balance enclosure.

    • Use appropriate solvents as indicated by experimental protocols; common solvents for similar compounds include DMSO, Pyridine, Methanol, and Ethanol.

    • Handle solutions with care to avoid splashes and aerosol formation.

  • Experimental Procedures :

    • Clearly label all containers with the name "this compound," concentration, and date.

    • Keep containers tightly closed when not in use.

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE before cleaning the spill.

    • For small spills, use an absorbent material to contain the substance.

    • For larger spills, follow your institution's emergency procedures.

    • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound (Solid) Collect in a clearly labeled, sealed, and compatible waste container. Label as "Hazardous Waste" with the chemical name.
This compound Solutions Do not pour down the drain. Collect in a designated, labeled, and sealed hazardous waste container compatible with the solvent used.
Contaminated Labware (e.g., pipette tips, gloves, vials) Dispose of in a designated hazardous waste container. Do not mix with general laboratory trash.
Contaminated Clothing Remove immediately and decontaminate if possible, or dispose of as hazardous waste.

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for hazardous waste pickup.

IV. Emergency First Aid

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

V. Safe Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Eupalitin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Assemble PPE & Materials Area Designate & Prepare Work Area Weigh Weigh this compound Powder Prep->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Store for EHS Pickup Waste->Dispose Spill Spill Response Exposure First Aid

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.